SJF-1528
Beschreibung
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[4-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]phenoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H57ClFN7O8S/c1-34-50(73-33-61-34)38-10-8-35(9-11-38)28-58-53(67)47-27-42(65)29-64(47)54(68)51(55(2,3)4)63-49(66)31-70-21-20-69-22-23-71-43-16-12-37(13-17-43)39-14-18-46-44(25-39)52(60-32-59-46)62-41-15-19-48(45(56)26-41)72-30-36-6-5-7-40(57)24-36/h5-19,24-26,32-33,42,47,51,65H,20-23,27-31H2,1-4H3,(H,58,67)(H,63,66)(H,59,60,62)/t42-,47+,51-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCOIFSUFMYZEZ-YSWDPXALSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOC4=CC=C(C=C4)C5=CC6=C(C=C5)N=CN=C6NC7=CC(=C(C=C7)OCC8=CC(=CC=C8)F)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOC4=CC=C(C=C4)C5=CC6=C(C=C5)N=CN=C6NC7=CC(=C(C=C7)OCC8=CC(=CC=C8)F)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H57ClFN7O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1030.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to SJF-1528 Mediated VHL E3 Ligase Recruitment and Target Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SJF-1528 is a heterobifunctional small molecule classified as a Proteolysis Targeting Chimera (PROTAC). It is engineered to induce the degradation of specific target proteins by hijacking the cell's native ubiquitin-proteasome system. This compound accomplishes this by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] This targeted protein degradation offers a powerful alternative to traditional inhibition, providing a catalytic mode of action to eliminate oncogenic proteins. This document provides a comprehensive technical overview of this compound's mechanism, quantitative performance data, and the detailed experimental protocols used for its characterization.
Core Mechanism of Action: VHL-Mediated Ubiquitination
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, an event that does not naturally occur.[2][3] this compound is composed of three distinct chemical moieties: an EGFR inhibitor (Lapatinib) that serves as the warhead for the target protein, a ligand that recruits the VHL E3 ligase, and a flexible linker connecting the two.[1]
The process unfolds in a catalytic cycle:
-
Ternary Complex Formation: this compound simultaneously binds to its target protein (EGFR or HER2) and the VHL substrate recognition subunit of the CRL2^VHL^ E3 ligase complex, forming a key ternary complex (Target:this compound:VHL).[4][5]
-
Ubiquitination: The formation of this complex brings the target protein into close proximity to the E3 ligase machinery. The E3 ligase then facilitates the transfer of ubiquitin from an E2-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the target protein.
-
Polyubiquitin (B1169507) Chain Formation: This process is repeated, creating a polyubiquitin chain on the target protein, which acts as a molecular signal for degradation.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome. This compound is then released and can engage another target protein and E3 ligase, restarting the cycle.
References
- 1. SJF 1528 | Active Degraders | Tocris Bioscience [tocris.com]
- 2. Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-Depth Technical Guide to SJF-1528: A PROTAC Degrader of EGFR and HER2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, composition, and mechanism of action of SJF-1528, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This document details the molecular characteristics of this compound, summarizes its biological activity with quantitative data, outlines key experimental protocols for its evaluation, and visualizes its mechanism of action and downstream signaling effects.
Core Structure and Chemical Composition
This compound is a bifunctional molecule engineered to simultaneously bind a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to induce the degradation of the target. The structure of this compound consists of three key components:
-
A high-affinity ligand for the target proteins: this compound incorporates a derivative of Lapatinib, a potent inhibitor of both EGFR and HER2.
-
A ligand for an E3 ubiquitin ligase: It contains a ligand that specifically recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
-
A chemical linker: These two ligands are connected by a polyethylene (B3416737) glycol (PEG)-based linker, which is optimized for inducing the formation of a stable ternary complex between the target protein, this compound, and the E3 ligase.
The systematic chemical name for this compound is (2S,4R)-1-((S)-2-(2-(2-(2-(4-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)phenoxy)ethoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C55H57ClFN7O8S | |
| Molecular Weight | 1030.61 g/mol | |
| CAS Number | 2230821-38-0 | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at -20°C, protect from light |
Mechanism of Action and Biological Activity
This compound functions as a PROTAC, a novel therapeutic modality that induces targeted protein degradation rather than just inhibition. The mechanism involves the formation of a ternary complex between the target protein (EGFR or HER2), this compound, and the VHL E3 ligase complex. This proximity induces the polyubiquitination of the target protein by the E3 ligase, marking it for degradation by the 26S proteasome. This process effectively removes the target protein from the cell.
Quantitative Biological Activity of this compound
| Parameter | Cell Line | Target | Value | Reference |
| DC50 (Degradation Concentration 50%) | OVCAR8 | Wild-type EGFR | 39.2 nM | |
| DC50 (Degradation Concentration 50%) | HeLa | Exon20Ins mutated EGFR | 736 nM | |
| IC50 (Inhibitory Concentration 50%) | SKBr3 | HER2-driven proliferation | 102 nM |
Mechanism of Action Workflow
Caption: Mechanism of action of this compound as a PROTAC degrader.
Downstream Signaling Pathways
By inducing the degradation of EGFR and HER2, this compound effectively shuts down the signaling cascades that are constitutively activated by these receptors in many cancers. This leads to a more sustained and durable inhibition of downstream signaling compared to traditional small molecule inhibitors. The primary pathways affected are the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and growth.
EGFR/HER2 Signaling and the Impact of this compound
Caption: Impact of this compound on EGFR/HER2 downstream signaling.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize EGFR PROTACs like this compound. Specific details may need to be optimized for individual laboratory conditions and reagents.
Western Blotting for EGFR Degradation
This is a fundamental assay to quantify the reduction in EGFR protein levels following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., OVCAR8, SKBr3) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EGFR (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate
-
SJF-1528: A Lapatinib-Based PROTAC for Targeted Degradation of EGFR and HER2
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of SJF-1528, a Proteolysis Targeting Chimera (PROTAC) that leverages the well-established kinase inhibitor lapatinib (B449) to induce the degradation of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This document is intended for researchers, scientists, and drug development professionals interested in the application of targeted protein degradation technology.
Introduction to this compound
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins from the cell by hijacking the ubiquitin-proteasome system.[1][2] A PROTAC molecule typically consists of a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
This compound is a potent PROTAC that incorporates the dual tyrosine kinase inhibitor lapatinib, which targets EGFR and HER2, linked to a ligand for the von Hippel-Lindau (VHL) E3 ligase.[3][4] By inducing the degradation of these receptor tyrosine kinases rather than just inhibiting their activity, this compound offers a distinct and potentially more durable mechanism of action for disrupting oncogenic signaling.[5]
Mechanism of Action
This compound functions by forming a ternary complex between the target protein (EGFR or HER2) and the VHL E3 ligase. The lapatinib component of this compound binds to the kinase domain of EGFR or HER2, while the VHL ligand recruits the VHL E3 ligase complex. This proximity induces the transfer of ubiquitin from the E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.
Targeted Signaling Pathways
Lapatinib, the targeting component of this compound, is a dual tyrosine kinase inhibitor that interrupts the HER2/neu (ErbB2) and EGFR (ErbB1) pathways.[6][7] These receptors are critical in cell proliferation and survival. Upon activation, they trigger downstream signaling cascades, including the Ras/Raf/MAPK and PI3K/Akt/mTOR pathways.[8][9][10] By degrading EGFR and HER2, this compound effectively shuts down these pro-survival signals, leading to an anti-proliferative effect in cancer cells that overexpress these receptors.[3][6]
Quantitative Efficacy Data
The potency of this compound has been quantified in various cancer cell lines. The key metrics include the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the half-maximal inhibitory concentration (IC50), which measures the concentration needed to inhibit a biological process (like cell proliferation) by 50%.
| Parameter | Target Protein | Cell Line | Value (nM) | Citation(s) |
| DC50 | Wild-Type EGFR | OVCAR8 | 39.2 | [3][4][5][11][12][13] |
| DC50 | Exon 20 Ins Mutant EGFR | HeLa | 736 | [3][4][5][11][12][13] |
| IC50 | Proliferation | SKBr3 | 102 | [3][4][14] |
Experimental Protocols
The evaluation of a PROTAC like this compound involves a series of standard cell-based assays to confirm its mechanism of action and efficacy. Below are representative protocols for key experiments.
A typical workflow for evaluating a new PROTAC involves synthesis, confirmation of target engagement, assessment of degradation, and measurement of the downstream functional effects.
This protocol is used to visualize and quantify the reduction in EGFR/HER2 protein levels following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., OVCAR8, SKBr3) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).[11][13]
-
To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target (e.g., anti-EGFR, anti-HER2) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine the DC50 value.
-
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding:
-
Seed cells (e.g., SKBr3) in a 96-well opaque-walled plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treat the cells with the compound dilutions and a vehicle control (e.g., 0.1% DMSO). Incubate for a specified period (e.g., 72 hours).[15]
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent) equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data by setting the vehicle control as 100% viability.
-
Plot the normalized viability against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Summary and Conclusion
This compound is a valuable chemical probe for studying the consequences of EGFR and HER2 degradation.[16] As a lapatinib-based PROTAC, it effectively induces the degradation of these key oncogenic drivers in a VHL- and proteasome-dependent manner. Its potent activity in degrading wild-type and certain mutant forms of EGFR, along with its ability to inhibit the proliferation of HER2-driven breast cancer cells, underscores the potential of the targeted protein degradation strategy.[3][4] This guide provides the foundational technical information, quantitative data, and experimental context necessary for researchers to utilize this compound in their studies of cancer biology and drug development.
References
- 1. PROTAC Design [protocols.io]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. SJF 1528 | Active Degraders | Tocris Bioscience [tocris.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. The research on lapatinib in autophagy, cell cycle arrest and epithelial to mesenchymal transition via Wnt/ErK/PI3K-AKT signaling pathway in human cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lapatinib - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Lapatinib-Mediated Radiosensitization of Breast Cancer Cells is Primarily by Inhibition of the Raf>MEK>ERK Mitogen-Activated Protein Kinase Cascade and Radiosensitization of Lapatinib-Resistant Cells Restored by Direct Inhibition of MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Probe SJF1528 | Chemical Probes Portal [chemicalprobes.org]
SJF-1528: A Technical Whitepaper on the Discovery and Development of a Potent EGFR/HER2 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of the discovery, development, and mechanism of action of SJF-1528, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This compound, also identified in seminal literature as 'PROTAC 1', represents a significant advancement in the field of targeted protein degradation. It is a heterobifunctional molecule comprising the EGFR/HER2 inhibitor lapatinib (B449), a flexible linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This whitepaper will detail the preclinical data, experimental methodologies, and the underlying signaling pathways associated with this compound, offering a comprehensive resource for researchers in oncology and drug development.
Introduction: The Emergence of PROTACs in Oncology
Targeted therapy has revolutionized cancer treatment by focusing on specific molecular drivers of malignancy. However, the efficacy of small molecule inhibitors can be limited by factors such as the development of resistance mutations and the continued scaffolding function of the target protein. Proteolysis Targeting Chimeras (PROTACs) offer a novel therapeutic modality that overcomes these limitations by inducing the degradation of target proteins rather than simply inhibiting their enzymatic activity. By hijacking the cell's natural ubiquitin-proteasome system, PROTACs can eliminate the entire target protein, leading to a more profound and durable biological response.
This compound was developed as a PROTAC to target EGFR and HER2, two receptor tyrosine kinases frequently overexpressed or mutated in various cancers, notably breast, lung, and colorectal cancers. This document outlines the rational design, synthesis, and biological evaluation of this compound.
Discovery and Molecular Design of this compound
This compound was rationally designed by linking a known inhibitor of EGFR and HER2 with a ligand for an E3 ubiquitin ligase.
-
Target Ligand: The warhead of this compound is based on lapatinib , a dual tyrosine kinase inhibitor that reversibly binds to the ATP-binding site of both EGFR and HER2.
-
E3 Ligase Ligand: A derivative of the natural product (S,R,S)-AHPC is utilized to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
-
Linker: A flexible polyethylene glycol (PEG)-based linker connects the lapatinib and VHL ligands, providing the optimal length and orientation to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
The chemical structure of this compound is (2S,4R)-1-((S)-2-(2-(2-(2-(4-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)phenoxy)ethoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.[1]
Mechanism of Action: Targeted Protein Degradation
This compound functions by inducing the formation of a ternary complex between EGFR/HER2 and the VHL E3 ligase complex. This proximity leads to the polyubiquitination of the target protein by the E3 ligase, marking it for degradation by the 26S proteasome.
Quantitative Preclinical Data
This compound has demonstrated potent degradation of its target proteins and subsequent inhibition of cancer cell proliferation in various preclinical models.
| Parameter | Cell Line | Target Protein | Value | Reference |
| DC50 | OVCAR8 | Wild-type EGFR | 39.2 nM | [1][2][3][4] |
| DC50 | HeLa | Exon 20 Ins mutant EGFR | 736.2 nM | [1][2][3][4] |
| IC50 | SKBr3 | HER2-driven proliferation | 102 nM | [1] |
-
DC50 (Degradation Concentration 50): The concentration of the compound that results in 50% degradation of the target protein.
-
IC50 (Inhibitory Concentration 50): The concentration of the compound that inhibits a biological process (e.g., cell proliferation) by 50%.
Experimental Protocols
The following are summaries of key experimental protocols used in the evaluation of this compound.
Cell Culture
-
Cell Lines: OVCAR8 (human ovarian carcinoma), HeLa (human cervical carcinoma), and SKBr3 (human breast adenocarcinoma) cells were used.
-
Culture Conditions: Cells were maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for Protein Degradation
This protocol outlines the steps to quantify the degradation of EGFR and HER2 following treatment with this compound.
Cell Viability Assay
-
Method: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Procedure: Cells were seeded in 96-well plates and treated with a dose-response range of this compound for a specified period (e.g., 72 hours). The CellTiter-Glo® reagent was then added, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader.
Signaling Pathway Analysis
This compound-mediated degradation of EGFR and HER2 leads to the downregulation of their downstream signaling pathways, which are critical for cancer cell proliferation, survival, and metastasis.
Development and Future Directions
The discovery and characterization of this compound have provided a robust proof-of-concept for the use of PROTACs to target receptor tyrosine kinases. Further development of this compound and related compounds may involve:
-
In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in animal models of human cancers.
-
Pharmacokinetic and pharmacodynamic profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties and the in vivo target engagement and degradation.
-
Optimization of the linker and E3 ligase ligand: Exploring modifications to enhance potency, selectivity, and drug-like properties.
-
Combination therapies: Investigating the synergistic effects of this compound with other anti-cancer agents.
Conclusion
This compound is a potent and specific degrader of EGFR and HER2 that demonstrates the potential of PROTAC technology to overcome the limitations of traditional kinase inhibitors. Its ability to induce the degradation of these key oncogenic drivers offers a promising new avenue for the treatment of a wide range of cancers. The data and protocols presented in this whitepaper provide a comprehensive foundation for further research and development in this exciting area of targeted drug discovery.
References
In-depth Technical Guide to SJF-1528 in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SJF-1528 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of two key receptor tyrosine kinases implicated in breast cancer: Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). By hijacking the cell's natural protein disposal machinery, this compound offers a novel therapeutic strategy to overcome the limitations of traditional kinase inhibitors. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a heterobifunctional molecule that simultaneously binds to the target proteins (EGFR and HER2) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target proteins, marking them for degradation by the proteasome. This compound is composed of a ligand for EGFR/HER2, a linker molecule, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The EGFR/HER2 ligand is derived from the kinase inhibitor Lapatinib. This targeted protein degradation approach offers the potential for a more profound and sustained inhibition of downstream signaling pathways compared to conventional inhibitors.
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of this compound in relevant cancer cell lines.
| Target | Cell Line | Parameter | Value (nM) | Reference |
| Wild-type EGFR | OVCAR8 | DC50 | 39.2 | [1][2] |
| Exon 20 Mutant EGFR | HeLa | DC50 | 736.2 | [1][2] |
| Cell Line | Assay | Parameter | Value (nM) | Reference |
| SK-BR-3 (HER2-driven breast cancer) | Proliferation | IC50 | 102 |
Mechanism of Action and Signaling Pathways
This compound initiates the degradation of EGFR and HER2, which are critical drivers of proliferation and survival in many breast cancers. Upon degradation of these receptors, downstream signaling through the PI3K/AKT and MAPK/ERK pathways is abrogated.
This compound Mechanism of Action
References
In-Depth Technical Guide: Target Protein Selectivity of SJF-1528
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SJF-1528 is a potent heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of specific cellular proteins. It achieves this by hijacking the ubiquitin-proteasome system. Comprising the dual tyrosine kinase inhibitor Lapatinib as its protein-targeting moiety, this compound is engineered to primarily target the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). The molecule is linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which recruits the cellular degradation machinery to the target proteins. This guide provides a comprehensive overview of the target selectivity of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of its mechanism and the workflows used for its characterization.
Introduction to this compound
This compound is a chemical probe designed for the targeted degradation of EGFR and HER2, two receptor tyrosine kinases frequently implicated in cancer pathogenesis. As a PROTAC, its mechanism of action is distinct from that of a traditional inhibitor. Instead of merely blocking the enzymatic activity of its targets, this compound facilitates their ubiquitination and subsequent degradation by the proteasome. This approach can offer advantages such as a more sustained downstream signaling response and the potential to overcome resistance mechanisms associated with kinase inhibitors.
Target Selectivity Profile
The selectivity of this compound is fundamentally derived from the binding profile of its "warhead," the kinase inhibitor Lapatinib. Lapatinib is known to be a potent and relatively selective dual inhibitor of EGFR and HER2. However, the overall selectivity of a PROTAC is a composite of the binding affinities of its components and the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
While a comprehensive, unbiased screen of the entire kinome for this compound has not been identified in the public domain, the existing data indicates a primary activity against EGFR and HER2. It is anticipated that the degradation activity of this compound will largely mirror the binding selectivity of Lapatinib.
Quantitative Degradation and Proliferation Data
The following tables summarize the currently available quantitative data for this compound's activity.
| Target Protein | Cell Line | Assay Type | Value | Reference |
| Wild-type EGFR | OVCAR8 | Degradation (DC50) | 39.2 nM | [1][2][3][4] |
| Exon 20 Ins mutant EGFR | HeLa | Degradation (DC50) | 736.2 nM | [1][2][3][4] |
| HER2 | SKBr3 | Proliferation (IC50) | 102 nM | [1][3] |
Note: DC50 represents the concentration of the compound required to induce 50% degradation of the target protein. IC50 in this context refers to the concentration that inhibits cell proliferation by 50%.
Signaling Pathway and Mechanism of Action
This compound functions by inducing the formation of a ternary complex between its target protein (EGFR or HER2) and the VHL E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The degradation of EGFR and HER2 disrupts downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and differentiation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are methodologies based on standard practices for the assays used to characterize this compound.
Protein Degradation Assay (Western Blotting)
This protocol is used to determine the DC50 of this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., OVCAR8 or HeLa) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) or DMSO as a vehicle control for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein (e.g., anti-EGFR, anti-HER2) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the logarithm of the this compound concentration and fit a dose-response curve to determine the DC50 value.
-
Cell Proliferation Assay
This protocol is used to determine the IC50 of this compound on cell viability.
-
Cell Seeding:
-
Seed cells (e.g., SKBr3) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
Measure cell viability using a commercially available assay, such as one based on resazurin (B115843) (e.g., CellTiter-Blue) or ATP content (e.g., CellTiter-Glo).
-
For a resazurin-based assay, add the reagent to each well and incubate for 1-4 hours.
-
Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Normalize the data to the vehicle-treated cells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Conclusion
This compound is a valuable chemical probe for studying the consequences of EGFR and HER2 degradation. Its primary selectivity is dictated by the Lapatinib warhead, with potent degradation observed for both wild-type and a mutant form of EGFR, as well as antiproliferative effects in a HER2-driven cell line. While the broader off-target profile of this compound has not been extensively published, its design principles suggest a degree of selectivity for its intended targets. For a definitive assessment of its selectivity, further studies, such as kinome-wide profiling or unbiased proteomics, would be beneficial. The experimental protocols provided in this guide offer a foundation for researchers to independently verify and expand upon the characterization of this compound.
References
The Impact of SJF-1528 on Downstream Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of SJF-1528, a potent Proteolysis Targeting Chimera (PROTAC), on downstream cellular signaling pathways. By mediating the degradation of key receptor tyrosine kinases, this compound offers a compelling alternative to traditional small-molecule inhibitors. This document details the mechanism of action of this compound, its impact on critical signaling cascades, and provides comprehensive experimental protocols for studying its effects.
Introduction to this compound
This compound is a PROTAC designed to selectively target and degrade the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate specific proteins of interest.[1] this compound is comprised of a ligand that binds to EGFR and HER2 (based on the inhibitor Lapatinib), a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By inducing the degradation of EGFR and HER2, this compound effectively abrogates the signaling pathways driven by these receptors, which are often dysregulated in various cancers.
Mechanism of Action of this compound
The primary mechanism of action of this compound involves the formation of a ternary complex between the target protein (EGFR or HER2), this compound, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the target protein with a polyubiquitin (B1169507) chain, marking it for degradation by the 26S proteasome. This degradation leads to a sustained reduction in the total levels of EGFR and HER2, thereby providing a prolonged blockade of their downstream signaling.[1]
Impact on Downstream Signaling Pathways
The degradation of EGFR and HER2 by this compound leads to the potent inhibition of their downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways are critical regulators of cell proliferation, survival, and growth.
The PI3K/AKT/mTOR Pathway
Upon activation, EGFR and HER2 recruit and activate Phosphoinositide 3-kinase (PI3K). Activated PI3K phosphorylates PIP2 to PIP3, which in turn leads to the phosphorylation and activation of AKT. Activated AKT then phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), to promote cell survival and proliferation. By degrading EGFR and HER2, this compound prevents the activation of PI3K, leading to a reduction in phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR), thereby inhibiting this pro-survival pathway.[2][3]
The RAS/RAF/MEK/ERK Pathway
Activated EGFR and HER2 also initiate the RAS/RAF/MEK/ERK signaling cascade, often referred to as the MAPK pathway. This begins with the recruitment of adaptor proteins like Grb2 and Sos, which activate the small G-protein RAS. Activated RAS then triggers a phosphorylation cascade involving RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression related to cell proliferation and differentiation. This compound-mediated degradation of EGFR and HER2 effectively shuts down this pathway, leading to a decrease in p-ERK levels.[2][4]
STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is another important downstream effector of EGFR and HER2 signaling. Upon receptor activation, STAT3 is recruited and phosphorylated, leading to its dimerization and translocation to the nucleus where it acts as a transcription factor for genes involved in cell survival and proliferation. The degradation of EGFR and HER2 by this compound is expected to reduce the levels of phosphorylated STAT3 (p-STAT3).
Quantitative Data on this compound Activity
The efficacy of this compound and similar PROTACs has been quantified in various studies. The following tables summarize key data points.
| Compound | Target | Cell Line | Parameter | Value | Reference |
| This compound | Wild-type EGFR | OVCAR8 | DC50 | 39.2 nM | |
| This compound | Exon 20 Ins mutant EGFR | HeLa | DC50 | 736 nM | |
| This compound | HER2-driven | SKBr3 | IC50 | 102 nM |
DC50: Concentration for 50% degradation; IC50: Concentration for 50% inhibition of proliferation.
| PROTAC Type | Target | Effect on Downstream Signaling | Reference |
| Gefitinib-based EGFR PROTAC | Mutant EGFR | Potent inhibition of EGFR autophosphorylation and AKT phosphorylation (p-AKT). | [3] |
| HER2 nanoPROTAC | HER2 | Downregulation of p-ERK, p-AKT, and p-mTOR. | [2] |
Experimental Protocols
This section provides detailed protocols for the investigation of this compound's effects on downstream signaling.
References
Unveiling the In Vitro Power of SJF-1528: A Technical Guide to its Efficacy in Targeting Oncogenic Drivers
For Immediate Release
This technical document provides an in-depth overview of the in vitro efficacy of SJF-1528, a potent Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of key oncogenic receptor tyrosine kinases. The following sections detail the quantitative degradation and proliferation inhibition data, comprehensive experimental methodologies, and the underlying molecular mechanism of action for researchers, scientists, and professionals in the field of drug development.
Quantitative Efficacy of this compound
This compound has demonstrated potent and specific degradation of its primary targets, the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3][4] The molecule's efficacy has been quantified across various cancer cell lines, showcasing its potential as a therapeutic agent.
| Parameter | Target | Cell Line | Value | Reference |
| DC₅₀ | Wild-Type EGFR | OVCAR8 | 39.2 nM | [1][3][5] |
| DC₅₀ | Exon 20 Ins Mutant EGFR | HeLa | 736.2 nM | [1][3][5] |
| IC₅₀ | Cell Proliferation | SKBr3 (HER2-driven) | 102 nM |
Note: DC₅₀ (Degradation Concentration 50) represents the concentration of this compound required to degrade 50% of the target protein. IC₅₀ (Inhibitory Concentration 50) is the concentration needed to inhibit 50% of a biological process, in this case, cell proliferation.
Mechanism of Action: Targeted Protein Degradation
This compound operates through a PROTAC mechanism, effectively hijacking the cell's natural protein disposal system to eliminate cancer-driving proteins.[2] This molecule is a hetero-bifunctional compound, comprising a ligand that binds to the target proteins (EGFR and HER2), a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity leads to the poly-ubiquitination of the target protein, marking it for degradation by the proteasome.
Experimental Protocols
The following are generalized protocols based on the available data for assessing the in vitro efficacy of this compound.
Cell Culture
-
Cell Lines:
-
OVCAR8 (human ovarian cancer)
-
HeLa (human cervical cancer) expressing FLAG-tagged exon 20 insertion mutant EGFR
-
SKBr3 (human breast cancer, HER2-driven)
-
BT-474 (human breast cancer, HER2-positive)
-
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
Protein Degradation Assay (Western Blot)
This workflow is designed to quantify the degradation of target proteins following treatment with this compound.
-
Cell Seeding: Plate cells in multi-well plates at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: Treat cells with a range of concentrations of this compound for a specified duration (e.g., 24 hours).[1][5] A DMSO-treated group serves as the vehicle control.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the target proteins (EGFR, HER2) and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the DMSO control to determine the DC₅₀ value.
Cell Viability and Proliferation Assays
These assays are employed to determine the cytotoxic and anti-proliferative effects of this compound.
-
Cell Seeding: Plate cells in 96-well plates.
-
Compound Treatment: Treat cells with various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).[6]
-
Viability/Proliferation Measurement:
-
For Viability: Use a reagent such as CellTiter-Glo® to measure ATP levels, which correlate with the number of viable cells.
-
For Proliferation: Utilize a BrdU incorporation assay or a dye-based method like CyQUANT™ to quantify cell proliferation.
-
-
Data Analysis: Normalize the results to the vehicle control and plot the percentage of surviving or proliferating cells against the drug concentration. Calculate the IC₅₀ value using non-linear regression analysis.
Signaling Pathway Modulation
By degrading EGFR and HER2, this compound is anticipated to inhibit the downstream signaling pathways that drive cancer cell proliferation and survival. These pathways include the RAS/MAPK and PI3K/AKT cascades.
This technical guide summarizes the currently available in vitro data for this compound. Further research will continue to elucidate the full therapeutic potential of this promising targeted protein degrader.
References
In-Depth Technical Guide: SJF-1528 DC50 Values and Mechanism of Action in OVCAR8 Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the DC50 values of SJF-1528 in OVCAR8 cells, alongside detailed experimental protocols and a visualization of its mechanism of action. This compound is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of specific protein targets, offering a novel therapeutic strategy in oncology.
Quantitative Data Summary
The half-maximal degradation concentration (DC50) is a critical measure of the potency of a PROTAC, indicating the concentration of the compound required to degrade 50% of the target protein. The DC50 value for this compound has been determined in the OVCAR8 human ovarian cancer cell line.
| Compound | Target Protein | Cell Line | DC50 Value (nM) | Treatment Time (hours) |
| This compound | Wild-type EGFR | OVCAR8 | 39.2[1][2][3][4][5] | 24[1][2][3][4][5] |
Mechanism of Action: EGFR Degradation
This compound functions as a PROTAC, a bifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. In the case of this compound, it targets the Epidermal Growth Factor Receptor (EGFR) for degradation.[1][2][3][4][5] The molecule is composed of a ligand for EGFR (based on Lapatinib), a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This compound has also been shown to degrade HER2.[1][2][3][4]
Experimental Protocols
The following is a representative protocol for determining the DC50 value of this compound in OVCAR8 cells. This protocol is based on standard cell biology and biochemistry techniques.
1. Cell Culture and Maintenance:
-
OVCAR8 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are passaged upon reaching 80-90% confluency.
2. Seeding and Treatment:
-
OVCAR8 cells are seeded in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 1 µM to 0.1 nM) or a vehicle control (e.g., DMSO).
-
The cells are then incubated for a specified period, typically 24 hours.
3. Cell Lysis and Protein Quantification:
-
Following treatment, the cells are washed with ice-cold Phosphate-Buffered Saline (PBS).
-
Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
The cell lysates are collected and centrifuged to pellet cellular debris.
-
The supernatant containing the total protein is collected, and the protein concentration is determined using a standard protein assay (e.g., BCA assay).
4. Western Blotting for EGFR Levels:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for EGFR, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A loading control, such as β-actin or GAPDH, is also probed to ensure equal protein loading.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
5. Data Analysis and DC50 Calculation:
-
The intensity of the EGFR bands is quantified using densitometry software.
-
The EGFR protein levels for each this compound concentration are normalized to the loading control and then expressed as a percentage of the vehicle-treated control.
-
The DC50 value is calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
References
In-depth Technical Guide: SJF-1528 IC50 in SKBr3 Cells
This technical guide provides a comprehensive overview of the activity of SJF-1528 in SKBr3 breast cancer cells, with a focus on its half-maximal inhibitory concentration (IC50), mechanism of action, and the relevant cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapeutics.
Introduction to this compound and SKBr3 Cells
This compound is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of specific cellular proteins. It is composed of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein. Specifically, this compound incorporates a derivative of the EGFR/HER2 inhibitor Lapatinib, thereby targeting these receptors for degradation by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2]
SKBr3 cells are a human breast adenocarcinoma cell line widely used in cancer research. A key characteristic of SKBr3 cells is the significant amplification of the ERBB2 gene, which leads to the overexpression of the Human Epidermal Growth Factor Receptor 2 (HER2) protein on the cell surface. This HER2 overexpression drives the constitutive activation of downstream signaling pathways, such as the PI3K/AKT/mTOR and MAPK cascades, promoting cell proliferation, survival, and tumorigenesis.
Quantitative Data: IC50 of this compound in SKBr3 Cells
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, the IC50 of this compound represents the concentration of the compound required to inhibit the proliferation of SKBr3 cells by 50%.
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | SKBr3 | IC50 | 102 nM | [1][2] |
Mechanism of Action of this compound
This compound functions as a PROTAC to induce the degradation of both Epidermal Growth Factor Receptor (EGFR) and HER2.[1][2][3] The mechanism can be summarized in the following steps:
-
Binding to Target Proteins: The Lapatinib moiety of this compound binds to the kinase domain of EGFR and HER2.
-
Recruitment of E3 Ligase: The other end of the this compound molecule binds to the VHL E3 ubiquitin ligase.
-
Formation of a Ternary Complex: The binding of this compound to both the target protein (EGFR/HER2) and the E3 ligase results in the formation of a ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated EGFR and HER2 are then recognized and degraded by the proteasome.
This targeted protein degradation leads to the downregulation of downstream signaling pathways, ultimately inhibiting the proliferation of HER2-driven cancer cells like SKBr3.
Signaling Pathways Affected by this compound in SKBr3 Cells
In SKBr3 cells, the overexpression of HER2 leads to its dimerization with other HER family members, including EGFR, and subsequent autophosphorylation. This initiates a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and MAPK pathways, which are crucial for cell growth and survival. By inducing the degradation of HER2 and EGFR, this compound effectively shuts down these oncogenic signaling pathways.
Experimental Protocols
Cell Culture
SKBr3 cells are cultured in a suitable medium, such as McCoy's 5A or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
IC50 Determination via Cell Viability Assay (e.g., MTT or CCK-8)
A common method to determine the IC50 value is through a colorimetric cell viability assay.
-
Cell Seeding: SKBr3 cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared in the appropriate cell culture medium. The existing medium is removed from the wells and replaced with the medium containing different concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.
-
Addition of Reagent: After incubation, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well.
-
Incubation with Reagent: The plates are incubated for a further 1-4 hours, during which viable cells metabolize the reagent into a colored formazan (B1609692) product.
-
Measurement: For an MTT assay, a solubilization solution is added to dissolve the formazan crystals. The absorbance of each well is then measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability at each concentration. The IC50 value is calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blotting for Protein Degradation
To confirm the mechanism of action of this compound, Western blotting can be performed to assess the levels of HER2 and EGFR protein.
-
Cell Treatment: SKBr3 cells are treated with this compound at various concentrations and for different time points.
-
Cell Lysis: Cells are washed with ice-cold PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for HER2, EGFR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control to determine the relative protein expression levels. A decrease in HER2 and EGFR levels upon treatment with this compound would confirm its degradation-inducing activity.
Conclusion
This compound demonstrates potent anti-proliferative activity in HER2-overexpressing SKBr3 breast cancer cells with an IC50 of 102 nM.[1][2] Its mechanism of action as a PROTAC, leading to the targeted degradation of both HER2 and EGFR, provides a promising therapeutic strategy for cancers driven by these receptors. The methodologies outlined in this guide provide a framework for the in vitro characterization of this compound and similar targeted protein degraders.
References
An In-depth Technical Guide to the Solubility and Stability Properties of SJF-1528
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability properties of SJF-1528, a potent Proteolysis Targeting Chimera (PROTAC) designed to degrade Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this and similar molecules.
Introduction to this compound
This compound is a heterobifunctional molecule that induces the degradation of its target proteins, EGFR and HER2, by hijacking the cell's natural protein disposal system.[1] It achieves this by simultaneously binding to the target protein and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[1] This proximity-induced ubiquitination marks the target protein for degradation by the proteasome.[2][3] Given its mechanism of action, this compound holds significant promise in cancer research, particularly for tumors driven by aberrant EGFR and HER2 signaling.[4][5]
A thorough understanding of the physicochemical properties of this compound, such as its solubility and stability, is paramount for its effective use in preclinical research and for any future therapeutic development. Poor solubility can impact bioavailability and lead to unreliable in vitro results, while instability can result in loss of potency and the generation of potentially confounding degradation products.
Solubility Properties of this compound
The solubility of a compound is a critical factor that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its utility in in vitro and in vivo experimental settings.
Qualitative and Quantitative Solubility Data
This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO).
| Solvent | Maximum Concentration | Method | Reference(s) |
| DMSO | 100 mM (103.06 mg/mL) | Not specified; may require sonication and warming | [1] |
Experimental Protocols for Solubility Determination
To further characterize the solubility of this compound in various solvents and buffers relevant to specific experimental conditions, the following standard protocols can be employed.
This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.
Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The concentration at which precipitation is first observed is determined as the kinetic solubility.
Protocol:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).
-
Detection of Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. Alternatively, the concentration in the supernatant can be quantified after filtration or centrifugation.
-
Data Analysis: The kinetic solubility is the highest concentration that does not show significant precipitation.
This method determines the true equilibrium solubility of a compound and is crucial for formulation development.
Principle: An excess of the solid compound is equilibrated with a solvent over an extended period, and the concentration of the dissolved compound in the saturated solution is measured.
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., water, various buffers at different pH values).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: The measured concentration represents the thermodynamic solubility of this compound in the tested solvent.
Stability Properties of this compound
The chemical stability of this compound is a critical attribute that can affect its shelf-life, in vitro assay performance, and in vivo efficacy. While specific degradation pathways for this compound have not been extensively published, general considerations for PROTAC molecules, particularly those recruiting VHL, suggest potential liabilities that warrant investigation.
Recommended Storage Conditions
For maintaining the integrity of this compound, the following storage conditions are recommended based on supplier data sheets:
| Form | Storage Temperature | Duration | Additional Notes | Reference(s) |
| Solid | -20°C | Long-term | [1] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Protect from light, store under nitrogen | [1] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | Protect from light, store under nitrogen | [1] |
Potential Degradation Pathways
PROTAC molecules are complex structures that may be susceptible to degradation under various conditions. Potential degradation pathways could include:
-
Hydrolysis: Ester or amide bonds within the linker or the VHL ligand could be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: Certain functional groups may be prone to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, may lead to degradation.
Experimental Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Principle: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to accelerate its degradation. The resulting degradation products are then analyzed.
Protocol:
-
Preparation of this compound Solutions: Prepare solutions of this compound in a suitable solvent system (e.g., a mixture of acetonitrile (B52724) and water).
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to the solution (e.g., 0.1 N HCl) and incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Add NaOH to the solution (e.g., 0.1 N NaOH) and incubate at an elevated temperature.
-
Oxidation: Add hydrogen peroxide to the solution (e.g., 3% H₂O₂) and keep at room temperature.
-
Thermal Degradation: Heat the solid drug substance or a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution of the drug to UV light (e.g., 254 nm) and visible light.
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (see below).
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.
Principle: A chromatographic method, typically reversed-phase HPLC, is developed to separate the parent compound from all potential impurities and degradation products.
Method Development Outline:
-
Column Selection: Start with a C18 column of standard dimensions.
-
Mobile Phase Selection: A typical starting point would be a gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector at a wavelength where this compound has significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Optimization: Adjust the gradient profile, flow rate, column temperature, and mobile phase pH to achieve adequate separation of the parent peak from all degradation peaks generated during the forced degradation study.
-
Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[6]
Signaling Pathways and Mechanism of Action
To fully appreciate the functional implications of this compound's solubility and stability, it is essential to understand its mechanism of action within the context of the relevant cellular signaling pathways.
EGFR and HER2 Signaling Pathway
EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are critical for cell proliferation, survival, and differentiation.[7] In many cancers, these pathways are hyperactivated due to mutations or overexpression of EGFR and HER2.[7][8]
Caption: Simplified EGFR and HER2 signaling pathways leading to cell proliferation and survival.
Mechanism of Action of this compound
This compound functions as a PROTAC, inducing the degradation of EGFR and HER2.
Caption: General mechanism of action for this compound, a VHL-recruiting PROTAC.
Conclusion
This technical guide has provided a detailed overview of the known solubility and stability properties of this compound, along with standardized experimental protocols for their further characterization. The provided information on its mechanism of action and the relevant signaling pathways offers a cellular context for the importance of these physicochemical properties. While the solubility in DMSO is well-defined, further studies are recommended to determine its solubility and stability in aqueous buffers under various conditions to ensure the generation of reliable and reproducible data in biological assays. The development of a stability-indicating analytical method is a crucial step for any advanced preclinical and clinical development of this promising molecule.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SJF-1528 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing SJF-1528, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).
Introduction
This compound is a PROTAC that co-opts the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to mediate the ubiquitination and subsequent proteasomal degradation of EGFR and HER2.[1] By degrading these receptor tyrosine kinases, this compound offers a powerful tool to study the consequences of their depletion in cancer cells and to explore potential therapeutic strategies for tumors dependent on EGFR and HER2 signaling.
Mechanism of Action of this compound
This compound functions as a molecular bridge, simultaneously binding to EGFR or HER2 and the VHL E3 ligase. This proximity induces the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. This degradation leads to the downregulation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.[2][3][4]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various cancer cell lines.
| Cell Line | Target Protein | Parameter | Value (nM) | Reference |
| OVCAR8 | Wild-type EGFR | DC₅₀ | 39.2 | [1] |
| HeLa | Exon 20 Ins mutant EGFR | DC₅₀ | 736.2 | [1] |
| SKBr3 | HER2 | IC₅₀ | 102 | [1] |
Table 1: In vitro activity of this compound. DC₅₀ (Degradation Concentration 50%) is the concentration of this compound required to degrade 50% of the target protein. IC₅₀ (Inhibitory Concentration 50%) is the concentration of this compound required to inhibit cell proliferation by 50%.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO.[1]
-
Reconstitution: To prepare a 10 mM stock solution, dissolve 1.03 mg of this compound (MW: 1030.61 g/mol ) in 97.03 µL of DMSO.[5]
-
Storage: Store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[6]
Cell Culture Protocols
-
HeLa and OVCAR8 Cells:
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Passaging: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-plate at a suitable sub-cultivation ratio.
-
-
SKBr3 Cells:
-
Media: McCoy's 5a Medium Modified supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Passaging: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-plate.
-
Cell Viability (MTT) Assay
This protocol is for determining the IC₅₀ value of this compound.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value using statistical software like GraphPad Prism.[7]
-
Western Blotting for EGFR and HER2 Degradation
This protocol is for determining the DC₅₀ value of this compound.
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Anti-EGFR antibody
-
Anti-HER2 antibody
-
Anti-β-actin antibody (loading control)[8]
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the EGFR and HER2 bands to the loading control (β-actin).
-
Calculate the percentage of remaining protein for each treatment relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the DC₅₀ value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for assessing the induction of apoptosis by this compound.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for 48 hours.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Downstream Signaling Pathway
Degradation of EGFR and HER2 by this compound is expected to inhibit downstream signaling pathways that promote cell proliferation and survival.
References
- 1. SJF 1528 | Active Degraders | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. HER2/epidermal growth factor receptor (EGFR) signalling pathway in breast cancer [pfocr.wikipathways.org]
- 4. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. youtube.com [youtube.com]
- 8. beta Actin Loading Control Monoclonal Antibody (BA3R) (MA5-15739) [thermofisher.com]
Application Notes and Protocols for Monitoring EGFR Degradation by SJF-1528
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the PROTAC (Proteolysis Targeting Chimera) SJF-1528 to induce the degradation of the Epidermal Growth Factor Receptor (EGFR) and monitoring this degradation via Western Blot.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers. This compound is a potent PROTAC degrader that selectively targets EGFR for ubiquitination and subsequent proteasomal degradation.[1] It is a heterobifunctional molecule composed of a ligand that binds to EGFR, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This induced proximity facilitates the transfer of ubiquitin to EGFR, marking it for destruction by the proteasome.
Western blotting is a powerful and widely used technique to quantify the reduction in total protein levels, making it an ideal method to assess the efficacy of PROTACs like this compound. By measuring the decrease in EGFR protein levels upon treatment with this compound, researchers can determine key parameters such as the half-maximal degradation concentration (DC50).
Quantitative Data Summary
The following table summarizes the reported degradation potency of this compound in different cell lines.
| Cell Line | EGFR Status | Treatment Time | DC50 | Reference |
| OVCAR8 | Wild-Type | 24 hours | 39.2 nM | [3] |
| HeLa | Exon 20 Insertion Mutant | 24 hours | 736.2 nM | [3] |
Signaling Pathways and Experimental Workflow
To understand the context of the experimental protocol, it is essential to visualize the EGFR signaling pathway and the mechanism of action of this compound, as well as the overall experimental workflow.
Caption: Simplified EGFR Signaling Pathway.
Caption: Mechanism of Action for this compound PROTAC.
Caption: Experimental Workflow for Western Blotting.
Detailed Experimental Protocol
This protocol provides a comprehensive guide for performing a Western blot to assess EGFR degradation following treatment with this compound.
I. Materials and Reagents
-
Cell Lines: OVCAR8 (ATCC HTB-161) or other suitable cell lines expressing EGFR.
-
This compound: Prepare a stock solution (e.g., 10 mM) in DMSO and store at -20°C or -80°C.
-
Cell Culture Medium: As recommended for the specific cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) is recommended for membrane proteins. Supplement with fresh protease and phosphatase inhibitor cocktails just before use.
-
BCA Protein Assay Kit
-
4X Laemmli Sample Buffer: (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol).
-
Tris-Glycine SDS Running Buffer
-
Tris-Glycine Transfer Buffer: For large proteins like EGFR (~175 kDa), consider adding up to 0.1% SDS and reducing the methanol (B129727) concentration to 10% for efficient transfer.[4]
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-EGFR antibody (e.g., 1:1000 dilution).[1]
-
Mouse or Rabbit anti-GAPDH or anti-β-actin antibody (e.g., 1:5000 dilution) as a loading control.
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG (e.g., 1:2000 - 1:5000 dilution).[1]
-
Enhanced Chemiluminescence (ECL) Substrate
II. Cell Culture and Treatment
-
Cell Seeding: Plate OVCAR8 cells in 6-well plates and culture until they reach 70-80% confluency.
-
This compound Treatment: Prepare serial dilutions of this compound in fresh cell culture medium. A typical concentration range to determine the DC50 would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Aspirate the old medium and add the medium containing the different concentrations of this compound or vehicle control. Incubate the cells for 24 hours at 37°C in a CO2 incubator.[3]
III. Protein Extraction
-
Washing: After incubation, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.[1]
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL per well of a 6-well plate) supplemented with protease and phosphatase inhibitors.[1]
-
Harvesting: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubation: Incubate the lysate on ice for 30 minutes, with brief vortexing every 10 minutes.[1]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
IV. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
V. Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer to a final 1X concentration. Boil the samples at 95-100°C for 5-10 minutes.[1]
-
SDS-PAGE: Load the prepared samples into the wells of an SDS-polyacrylamide gel (a 6-8% gel is suitable for a high molecular weight protein like EGFR). Also, load a pre-stained protein ladder to monitor the separation. Run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Ensure conditions are optimized for large proteins.[1]
-
Blocking: After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-EGFR antibody diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated anti-rabbit IgG secondary antibody diluted in blocking buffer (e.g., 1:2000-1:5000) for 1 hour at room temperature with gentle agitation.[1]
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Apply the ECL substrate to the membrane according to the manufacturer's protocol.[1]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
VI. Stripping and Re-probing for Loading Control
-
To normalize the EGFR signal, the membrane can be stripped of the bound antibodies using a mild stripping buffer and then re-probed for a loading control protein (e.g., GAPDH or β-actin).
-
After stripping, wash the membrane thoroughly, re-block, and incubate with the primary antibody for the loading control, followed by the appropriate secondary antibody and detection as described above.
VII. Data Analysis
-
Densitometry: Quantify the band intensities for EGFR and the loading control for each sample using densitometry software (e.g., ImageJ).
-
Normalization: Normalize the EGFR band intensity to the corresponding loading control band intensity for each lane.
-
Calculation of EGFR Degradation: Calculate the percentage of remaining EGFR for each this compound concentration relative to the vehicle-treated control.
-
DC50 Determination: Plot the percentage of remaining EGFR against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the DC50 value.
References
Application Notes and Protocols for SJF-1528 Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJF-1528 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3] As a bifunctional molecule, this compound links a ligand for the target protein (the EGFR inhibitor Lapatinib) to a ligand for an E3 ubiquitin ligase (von Hippel-Lindau, VHL), thereby hijacking the cell's natural protein disposal machinery to specifically eliminate these key cancer-driving proteins.[2][3] This targeted protein degradation offers a powerful alternative to traditional inhibition, particularly in overcoming drug resistance.
These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using a colorimetric MTS assay, a common method for evaluating cell proliferation and cytotoxicity.
Quantitative Data Summary
The following table summarizes the reported potency of this compound in various cancer cell lines.
| Metric | Cell Line | Target | Value | Reference |
| DC₅₀ | OVCAR8 | Wild-type EGFR | 39.2 nM | [1][2] |
| DC₅₀ | HeLa | Exon 20 Ins mutant EGFR | 736.2 nM | [1] |
| IC₅₀ | SKBr3 | Cell Proliferation | 102 nM | [2][3] |
Note: DC₅₀ (Degradation Concentration 50%) is the concentration of the degrader required to reduce the level of the target protein by 50%. IC₅₀ (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell proliferation.
Signaling Pathway and Mechanism of Action
This compound functions by inducing the ubiquitination and subsequent proteasomal degradation of EGFR and HER2. The diagram below illustrates this mechanism.
References
Application Note and Protocols for Determining the Dose-Response Curve of SJF-1528
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJF-1528 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3] As a heterobifunctional molecule, this compound simultaneously binds to the target protein (EGFR or HER2) and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[2][3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1] This targeted protein degradation offers a powerful therapeutic strategy, particularly in cancers driven by the overexpression or aberrant signaling of EGFR and HER2, such as certain types of breast and ovarian cancer.[1][4]
This application note provides detailed protocols for determining the dose-response curve of this compound in a relevant cancer cell line. Two key parameters will be determined:
-
DC50 (Degradation Concentration 50): The concentration of this compound required to degrade 50% of the target protein (EGFR or HER2). This is a measure of the compound's degradation potency.
-
IC50 (Inhibitory Concentration 50): The concentration of this compound required to inhibit a biological process (in this case, cell proliferation) by 50%. This is a measure of the compound's functional potency.
Signaling Pathway and Mechanism of Action
This compound targets the EGFR/HER2 signaling pathways, which are critical regulators of cell growth, proliferation, and survival.[5][6][7] Upon activation by their ligands, these receptor tyrosine kinases dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS/RAF/MAPK and PI3K/AKT pathways.[6][8] In many cancers, these pathways are constitutively active, leading to uncontrolled cell proliferation. This compound-mediated degradation of EGFR and HER2 removes these key signaling nodes, thereby inhibiting these pro-survival pathways.
Caption: Mechanism of this compound-mediated degradation of EGFR/HER2.
Experimental Protocols
Protocol 1: Determination of DC50 by Western Blotting
This protocol describes how to determine the concentration of this compound required to degrade 50% of EGFR or HER2 in a selected cell line (e.g., OVCAR8 for wild-type EGFR or SK-BR-3 for HER2 overexpression).
Materials:
-
This compound (stored as a 10 mM stock in DMSO at -20°C)
-
Selected cancer cell line (e.g., OVCAR8 or SK-BR-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-EGFR, Rabbit anti-HER2, and a loading control (e.g., Mouse anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Western blot imaging system
Experimental Workflow:
Caption: Workflow for determining the DC50 of this compound.
Procedure:
-
Cell Seeding: Seed the selected cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Incubate overnight at 37°C with 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM (e.g., 0.1, 1, 10, 100, 1000, 10000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose. Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for 24 hours at 37°C with 5% CO2.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's protocol.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against EGFR or HER2 and the loading control overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of degradation versus the logarithm of the this compound concentration and fit the data to a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to determine the DC50 value.
Protocol 2: Determination of IC50 by CellTiter-Glo® Luminescent Cell Viability Assay
This protocol describes how to determine the concentration of this compound that inhibits cell proliferation by 50% in a selected cell line.
Materials:
-
This compound (10 mM stock in DMSO)
-
Selected cancer cell line (e.g., OVCAR8 or SK-BR-3)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium). Incubate overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentration. Remove 50 µL of medium from each well and add 50 µL of the 2x this compound dilutions. A suggested final concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a period relevant to the cell doubling time and desired endpoint (e.g., 72 hours) at 37°C with 5% CO2.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[4][9]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[1][4][9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4][9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4][9]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence (from wells with medium only) from all other readings. Calculate the percentage of cell viability relative to the vehicle control (100% viability). Plot the percentage of viability versus the logarithm of the this compound concentration and fit the data to a non-linear regression curve to determine the IC50 value.
Data Presentation
The quantitative data obtained from these experiments should be summarized in a clear and concise table for easy comparison.
| Parameter | Cell Line | Value | 95% Confidence Interval |
| DC50 (EGFR) | OVCAR8 | 39.2 nM[1][10][11] | (To be determined) |
| DC50 (HER2) | SK-BR-3 | (To be determined) | (To be determined) |
| IC50 | OVCAR8 | (To be determined) | (To be determined) |
| IC50 | SK-BR-3 | 102 nM[2][3] | (To be determined) |
Note: The DC50 value for OVCAR8 and the IC50 value for SKBr3 are based on existing literature and should be confirmed experimentally.[1][2][3][10][11]
Troubleshooting
-
High variability in Western blot data: Ensure consistent protein loading and transfer. Use a reliable loading control and perform densitometry carefully.
-
No degradation observed: The chosen cell line may not express sufficient levels of the VHL E3 ligase.[12] Confirm VHL expression. The treatment time may be too short; consider a time-course experiment.
-
"Hook effect" in degradation: At very high concentrations, PROTACs can exhibit reduced degradation due to the formation of binary complexes instead of the productive ternary complex. If this is observed, extend the lower end of the concentration range.
-
High background in CellTiter-Glo® assay: Ensure the opaque-walled plate is used to prevent well-to-well crosstalk. Use a "no-cell" control to determine the background luminescence of the medium and reagent.
By following these detailed protocols, researchers can effectively determine the dose-response characteristics of this compound, providing crucial data for its preclinical evaluation as a potential therapeutic agent.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT (Assay protocol [protocols.io]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. ch.promega.com [ch.promega.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Application Notes and Protocols: SJF-1528 Treatment for BT-474 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the treatment of HER2-positive BT-474 breast cancer cells with the PROTAC (Proteolysis Targeting Chimera) degrader, SJF-1528. This document includes recommended treatment concentrations, methodologies for cell viability assessment, and an overview of the relevant signaling pathways.
Introduction
This compound is a potent PROTAC that induces the degradation of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] In HER2-overexpressing breast cancer cell lines like BT-474, targeting HER2 is a key therapeutic strategy. This compound functions by linking the HER2 protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism offers a distinct advantage over traditional inhibitors.
Data Presentation
Table 1: Recommended this compound Treatment Concentrations for BT-474 Cells
| Parameter | Value | Source |
| Treatment Concentrations | 100 nM, 200 nM | [3] |
| Incubation Time | 24, 48, and 72 hours |
Table 2: this compound Properties
| Property | Description | Source |
| Molecular Formula | C₅₅H₅₇ClFN₇O₈S | [4] |
| Molecular Weight | 1030.60 g/mol | [4] |
| Mechanism of Action | PROTAC-mediated degradation of EGFR and HER2 | [1][2] |
| Target Proteins | EGFR, HER2 | [1][2] |
| E3 Ligase Ligand | Von Hippel-Lindau (VHL) | |
| Solubility | Soluble in DMSO |
Experimental Protocols
Protocol 1: BT-474 Cell Culture
This protocol outlines the standard procedure for culturing BT-474 cells.
Materials:
-
BT-474 cell line
-
Complete Growth Medium: RPMI-1640 supplemented with 20% Fetal Bovine Serum (FBS), 10 µg/ml Insulin, and 1% Penicillin/Streptomycin.[5]
-
0.25% Trypsin-EDTA solution
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Cell culture flasks (e.g., T-75)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Thawing: Thaw cryopreserved BT-474 cells rapidly in a 37°C water bath.
-
Seeding: Transfer the thawed cells to a T-75 flask containing 15-20 mL of pre-warmed complete growth medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Medium Renewal: Change the medium every 2 to 3 days.[5]
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with DPBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a subcultivation ratio of 1:2 to 1:4.[5]
-
Protocol 2: Cell Viability (MTT) Assay
This protocol details the use of an MTT assay to determine the effect of this compound on the viability of BT-474 cells.
Materials:
-
BT-474 cells
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed BT-474 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Treatment:
-
Prepare serial dilutions of this compound in complete growth medium to achieve final concentrations of 100 nM and 200 nM.
-
Include a vehicle control (DMSO) at the same concentration as in the this compound-treated wells.
-
Aspirate the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Mechanism of this compound-mediated HER2 degradation in BT-474 cells.
Caption: Experimental workflow for assessing this compound cytotoxicity in BT-474 cells.
Caption: Simplified HER2 signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for SJF-1528
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of SJF-1528, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).
Introduction
This compound is a chemical probe that functions as a degrader of both EGFR and HER2. It consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker to a ligand that binds to EGFR and HER2. This dual-binding mechanism brings the E3 ligase in close proximity to the target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This compound is a valuable tool for studying the roles of EGFR and HER2 in various cellular processes and for the development of novel therapeutics, particularly in the context of cancer.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 1030.61 g/mol | |
| Formula | C₅₅H₅₇ClFN₇O₈S | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO | |
| CAS Number | 2230821-38-0 | |
| Storage (Solid) | Store at -20°C | |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (
Application Notes and Protocols for SJF-1528 in the Study of EGFR-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that, when dysregulated through mutation or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and breast cancer. SJF-1528 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of EGFR. As a heterobifunctional molecule, this compound links the EGFR inhibitor Lapatinib to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of EGFR, offering a powerful tool to study the consequences of EGFR loss in cancer cells. Notably, this compound also demonstrates activity against HER2, another member of the ErbB family of receptor tyrosine kinases.
These application notes provide a comprehensive guide for the use of this compound in laboratory settings, including its biological activity, protocols for key experiments, and visualizations of the underlying biological pathways.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | EGFR Status | Value | Reference |
| DC₅₀ | OVCAR8 | Wild-Type | 39.2 nM | [1][2][3][4][5] |
| DC₅₀ | HeLa | Exon 20 Insertion Mutant | 736.2 nM | [1][2][3][4][5] |
| IC₅₀ | SKBr3 | HER2-driven | 102 nM | [2] |
DC₅₀ (Degradation Concentration 50): The concentration of this compound required to degrade 50% of the target protein. IC₅₀ (Inhibitory Concentration 50): The concentration of this compound required to inhibit 50% of cell proliferation.
Signaling and Experimental Workflow Diagrams
Mechanism of Action of this compound
Caption: Mechanism of this compound mediated degradation of EGFR/HER2.
EGFR Signaling Pathway and Inhibition by this compound
Caption: Simplified EGFR signaling pathway and the point of intervention by this compound.
Experimental Workflow for Assessing this compound Activity
Caption: General experimental workflow for evaluating the in vitro effects of this compound.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
EGFR-mutant cancer cell line of interest (e.g., NCI-H1975, HCC827)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
Protocol 2: Western Blot for EGFR Degradation
This protocol is for quantifying the degradation of EGFR protein levels following treatment with this compound.
Materials:
-
EGFR-mutant cancer cell line of interest
-
6-well plates
-
This compound
-
DMSO
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EGFR and anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Apply ECL substrate and visualize the bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the EGFR band intensity to the loading control. Calculate the percentage of EGFR degradation relative to the vehicle control to determine the DC₅₀ value.
Protocol 3: In Vivo Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
EGFR-mutant cancer cell line
-
Matrigel (optional)
-
This compound
-
Vehicle for in vivo administration (e.g., a solution of DMSO, PEG300, Tween 80, and saline)
-
Calipers
-
Dosing syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Prepare the dosing solution of this compound in the vehicle. Administer this compound to the treatment group via the chosen route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle only.
-
Monitoring: Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot or immunohistochemistry to confirm EGFR degradation).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess anti-tumor efficacy. Analyze changes in body weight to evaluate toxicity.
Conclusion
This compound is a valuable research tool for investigating the role of EGFR in cancer. By inducing the targeted degradation of EGFR, it allows for the study of the downstream consequences of receptor loss and provides a potential therapeutic strategy for overcoming resistance to traditional EGFR inhibitors. The protocols and data presented here serve as a guide for researchers to effectively utilize this compound in their studies of EGFR-mutant cancers.
References
Application Notes & Protocols for In Vivo Studies of SJF-1528, a Novel PI3K/Akt/mTOR Pathway Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: SJF-1528 is a novel investigational small molecule designed to inhibit the PI3K/Akt/mTOR signaling cascade, a critical pathway frequently dysregulated in various human cancers. Dysregulation of this pathway is implicated in tumor cell proliferation, survival, and resistance to therapy. These application notes provide a comprehensive framework for the in vivo evaluation of this compound's anti-tumor efficacy and pharmacodynamic properties using a human tumor xenograft model. The following protocols and guidelines are intended to ensure robust and reproducible experimental outcomes.
Key Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Akt then phosphorylates a variety of downstream targets, including mTORC1, leading to protein synthesis and cell growth. This compound is hypothesized to inhibit one or more key nodes in this pathway.
Caption: Hypothesized mechanism of this compound targeting the PI3K/Akt/mTOR pathway.
In Vivo Experimental Design: Xenograft Efficacy Study
The primary objective of this study is to evaluate the anti-tumor activity of this compound in an established human tumor xenograft model. A human cancer cell line with a known PI3K pathway mutation (e.g., A549, a human non-small cell lung carcinoma line) will be used.
Experimental Workflow
The overall workflow for the xenograft study is depicted below, from cell culture to endpoint analysis.
Caption: Workflow for the this compound in vivo xenograft efficacy study.
Study Groups and Dosing
The following table outlines the proposed experimental groups, dosing, and number of animals. Doses are hypothetical and should be determined by prior maximum tolerated dose (MTD) studies.
| Group ID | Treatment | Dose (mg/kg) | Route | Schedule | No. of Animals (n) |
| G1 | Vehicle | 0 | PO | QD | 10 |
| G2 | This compound | 25 | PO | QD | 10 |
| G3 | This compound | 50 | PO | QD | 10 |
| G4 | Positive Control | Varies | Varies | Varies | 10 |
| PO: Per os (by mouth); QD: Quaque die (once daily) |
Detailed Experimental Protocols
Cell Culture and Implantation
-
Cell Culture: A549 cells are cultured in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation: Cells are harvested during the logarithmic growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel at a final concentration of 5 x 10⁷ cells/mL.
-
Implantation: A volume of 100 µL of the cell suspension (containing 5 x 10⁶ cells) is subcutaneously injected into the right flank of 6-8 week old female athymic nude mice.
Animal Monitoring and Dosing
-
Tumor Measurement: Tumor dimensions are measured three times weekly using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .
-
Randomization: When tumors reach an average volume of approximately 150 mm³, mice are randomized into the treatment groups listed in the table above.
-
Dosing: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water). Dosing is initiated and administered daily via oral gavage.
-
Monitoring: Animal body weight and general health are monitored three times weekly as indicators of toxicity.
Efficacy and Pharmacodynamic Endpoints
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint is TGI, calculated at the end of the study (e.g., Day 21) using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100 .
-
Pharmacodynamic (PD) Analysis: A satellite group of animals may be used for PD analysis. Tumors are collected at specific time points post-dose (e.g., 2, 8, and 24 hours) to assess the modulation of the PI3K/Akt/mTOR pathway via Western blot or immunohistochemistry for key biomarkers like phosphorylated-Akt (p-Akt) and phosphorylated-S6 (p-S6).
Data Presentation and Interpretation
All quantitative data should be summarized for clear interpretation and comparison across treatment groups.
Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Final Tumor Volume (mm³) ± SEM | TGI (%) | p-value vs. Vehicle |
| Vehicle | 0 | Data | N/A | N/A |
| This compound | 25 | Data | Data | Data |
| This compound | 50 | Data | Data | Data |
| Positive Control | Varies | Data | Data | Data |
| SEM: Standard Error of the Mean |
Body Weight Change Data
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Body Weight Change (%) ± SEM |
| Vehicle | 0 | Data |
| This compound | 25 | Data |
| This compound | 50 | Data |
| Positive Control | Varies | Data |
Pharmacodynamic Biomarker Modulation
| Treatment Group | Time Post-Dose | p-Akt Inhibition (%) | p-S6 Inhibition (%) |
| This compound (50 mg/kg) | 2 hours | Data | Data |
| This compound (50 mg/kg) | 8 hours | Data | Data |
| This compound (50 mg/kg) | 24 hours | Data | Data |
Disclaimer: This document provides a hypothetical experimental design for a compound designated this compound, based on the assumption that it is a PI3K/Akt/mTOR pathway inhibitor. All protocols, doses, and models should be optimized and validated based on actual preclinical data for the specific compound. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Monitoring SJF-1528-Induced Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJF-1528 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of two key receptor tyrosine kinases: Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3][4] As a heterobifunctional molecule, this compound simultaneously binds to the target protein (EGFR or HER2) and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This targeted protein degradation offers a powerful therapeutic strategy for cancers driven by aberrant EGFR and HER2 signaling.
These application notes provide detailed protocols for monitoring the degradation of EGFR and HER2 induced by this compound, utilizing standard and advanced molecular biology techniques.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound in various cell lines.
| Parameter | Cell Line | Target Protein | Value | Reference |
| DC₅₀ | OVCAR8 | Wild-type EGFR | 39.2 nM | [1][2][3][4] |
| DC₅₀ | HeLa | Exon 20 Ins mutant EGFR | 736.2 nM | [1][2][3][4] |
| IC₅₀ | SKBr3 | HER2-driven proliferation | 102 nM | [1][2] |
DC₅₀: The half-maximal degradation concentration. IC₅₀: The half-maximal inhibitory concentration.
Signaling Pathways and Mechanism of Action
This compound targets EGFR and HER2, which are key components of signaling pathways that drive cell proliferation, survival, and differentiation.[5][6][7] Upon activation, these receptors dimerize and trigger downstream cascades, including the PI3K/AKT and MAPK/ERK pathways.[5][6][7] this compound hijacks the ubiquitin-proteasome system to eliminate these receptors, thereby inhibiting these oncogenic signaling pathways.
Caption: Mechanism of this compound-induced protein degradation.
Caption: Simplified EGFR and HER2 signaling pathway.
Experimental Protocols
Western Blotting for EGFR and HER2 Degradation
This protocol allows for the quantification of EGFR and HER2 protein levels following treatment with this compound.
Caption: Western Blotting experimental workflow.
Materials:
-
HER2-positive cell lines (e.g., SKBr3, BT474) or EGFR-expressing cell lines (e.g., OVCAR8, HeLa)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-EGFR, rabbit anti-HER2, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for desired time points (e.g., 4, 8, 16, 24 hours).[8]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (typically 1:1000 dilution in blocking buffer) overnight at 4°C.[6][7]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Visualize bands using an ECL substrate and an imaging system.
-
Perform densitometry analysis to quantify band intensity. Normalize EGFR/HER2 band intensity to the loading control (e.g., β-actin).
-
Quantitative Mass Spectrometry for Global Proteome Analysis
This protocol provides an unbiased approach to identify and quantify changes in the proteome following this compound treatment, confirming on-target degradation and identifying potential off-targets.
Caption: Quantitative Mass Spectrometry workflow.
Materials:
-
Cell lines, this compound, and lysis buffer as in the Western Blot protocol.
-
Dithiothreitol (DTT) and iodoacetamide (B48618) (IAA)
-
Trypsin
-
Tandem Mass Tag (TMT) labeling reagents
-
High-pH reversed-phase HPLC system
-
LC-MS/MS instrument (e.g., Orbitrap)
-
Proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant)
Procedure:
-
Sample Preparation:
-
Treat cells with this compound and a vehicle control.
-
Lyse cells and quantify protein concentration.
-
-
Protein Digestion:
-
Reduce protein disulfide bonds with DTT and alkylate with IAA.
-
Digest proteins into peptides using trypsin overnight.
-
-
TMT Labeling:
-
Peptide Fractionation:
-
Fractionate the combined peptide sample using high-pH reversed-phase HPLC to reduce sample complexity.[5]
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS.
-
-
Data Analysis:
-
Process the raw data using appropriate software to identify and quantify proteins.
-
Determine the relative abundance of proteins in this compound-treated samples compared to the control.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of this compound to EGFR and HER2 in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Materials:
-
Cell lines, this compound, and lysis buffer as in the Western Blot protocol.
-
PCR tubes or plates
-
Thermal cycler
-
Detergent for membrane protein extraction (e.g., NP-40)
Procedure:
-
Cell Treatment:
-
Treat intact cells with this compound or a vehicle control.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler.
-
-
Lysis and Protein Quantification:
-
Analysis:
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
References
- 1. HER2/ErbB2 (M45) Antibody (#3250) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. TMT Quantitation | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Molecular analysis of HER2 signaling in human breast cancer by functional protein pathway activation mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 6. benchchem.com [benchchem.com]
- 7. biocompare.com [biocompare.com]
- 8. benchchem.com [benchchem.com]
- 9. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 10. TMT-based Quantitative Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 11. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Time-Course Experiment for HER2 Degradation by SJF-1528
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJF-1528 is a potent Proteolysis Targeting Chimera (PROTAC) that has been shown to induce the degradation of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] As a bifunctional molecule, this compound recruits an E3 ubiquitin ligase to the target protein (HER2), leading to its ubiquitination and subsequent degradation by the proteasome.[3] This mechanism of action offers a promising therapeutic strategy for cancers that are driven by the overexpression or aberrant activity of HER2.
These application notes provide a detailed protocol for a time-course experiment to quantify the degradation of HER2 in a HER2-positive breast cancer cell line upon treatment with this compound. The primary method for assessing protein degradation in this protocol is Western blotting.
Key Signaling Pathway: HER2
HER2 is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling pathways crucial for cell growth, proliferation, and survival. The two major pathways activated by HER2 are the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/ERK pathways. By inducing the degradation of HER2, this compound is expected to inhibit these downstream signals.
Caption: Simplified HER2 signaling pathway.
Experimental Protocol: Time-Course of HER2 Degradation
This protocol outlines the steps to assess the time-dependent degradation of HER2 in SK-BR-3 cells (a HER2-overexpressing breast cancer cell line) treated with this compound.
Materials
-
Cell Line: SK-BR-3 (or other suitable HER2-positive cell line, e.g., BT-474)
-
Compound: this compound (solubilized in DMSO)
-
Cell Culture Reagents: McCoy's 5A medium (or appropriate medium for the chosen cell line), Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Quantification: BCA Protein Assay Kit
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer
-
Western Blot: Transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (anti-HER2, anti-β-actin), HRP-conjugated secondary antibody, and chemiluminescent substrate.
Experimental Workflow
Caption: Workflow for the HER2 degradation experiment.
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture SK-BR-3 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of cell lysis.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 100 nM). Also, prepare a vehicle control (DMSO) at the same final concentration.
-
Remove the medium from the cells and add the medium containing this compound or the vehicle control.
-
-
Time-Course Incubation:
-
Incubate the cells for different durations (e.g., 0, 2, 4, 8, 16, and 24 hours). The 0-hour time point represents the vehicle control.
-
-
Cell Lysis:
-
At each time point, wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare the samples for loading by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against total HER2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for HER2 and the loading control using densitometry software.
-
Normalize the HER2 band intensity to the corresponding loading control band intensity for each time point.
-
Express the HER2 protein levels at each time point as a percentage of the vehicle-treated control (0-hour time point).
-
Data Presentation
The quantitative data from the Western blot analysis should be presented in a clear and structured table to facilitate comparison between different time points.
Representative Time-Course of HER2 Degradation in SK-BR-3 Cells Treated with 100 nM this compound
| Time (hours) | Normalized HER2 Level (Arbitrary Units) | % HER2 Remaining (relative to 0h) |
| 0 (Vehicle) | 1.00 | 100% |
| 2 | 0.85 | 85% |
| 4 | 0.60 | 60% |
| 8 | 0.35 | 35% |
| 16 | 0.15 | 15% |
| 24 | <0.10 | <10% |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Summary
This document provides a comprehensive protocol for conducting a time-course experiment to evaluate the efficacy of this compound in degrading HER2 protein in a cellular context. By following this protocol, researchers can obtain quantitative data on the degradation kinetics of HER2, which is crucial for the preclinical assessment of this PROTAC molecule. The provided diagrams for the HER2 signaling pathway and the experimental workflow serve as visual aids to better understand the mechanism of action and the experimental design.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SJF-1528 Degradation Experiments
Welcome to the technical support center for SJF-1528, a potent PROTAC (Proteolysis Targeting Chimera) degrader of the Epidermal Growth Factor Receptor (EGFR) and HER2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional molecule designed to induce the degradation of EGFR and HER2 proteins.[1][2][3] It functions by simultaneously binding to the target protein (EGFR or HER2) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[6]
Q2: What are the primary targets of this compound?
The primary targets of this compound are EGFR and HER2.[1][2][3] It has shown potency in degrading wild-type EGFR, as well as certain mutant forms.[1][2][3]
Q3: How should I store and handle this compound?
Proper storage and handling are critical to maintain the integrity of this compound. The compound should be stored at -20°C, protected from light, and under a nitrogen atmosphere.[1][7] For stock solutions in solvent, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light.[1][8] It is advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[8]
Q4: In which solvents is this compound soluble?
This compound is soluble in DMSO up to 100 mM. For complete dissolution, ultrasonic and warming may be necessary.[1][7]
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| DC50 (wild-type EGFR) | 39.2 nM | OVCAR8 | [1][2][3] |
| DC50 (Exon 20 Ins mutant EGFR) | 736.2 nM | HeLa | [1][2][3] |
| IC50 (cell proliferation) | 102 nM | SKBr3 | [9] |
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound induced degradation of EGFR/HER2.
Troubleshooting Workflow for Unexpected HPLC/LC-MS Results
Caption: Troubleshooting workflow for unexpected HPLC/LC-MS results.
Decision Tree for Diagnosing Low Potency of this compound
Caption: Decision tree for diagnosing low potency of this compound.
Experimental Protocols
General Protocol for HPLC/LC-MS Analysis of this compound
This protocol is a general guideline based on methods used for lapatinib (B449) and other EGFR-targeting PROTACs.[10][11][12][13][14] Optimization may be required for your specific instrumentation and experimental setup.
1. Sample Preparation:
-
For in vitro samples, dilute with a mixture of acetonitrile (B52724) and methanol (B129727) (e.g., 4:1) containing an appropriate internal standard (e.g., gefitinib-d6).
-
Vortex the samples and centrifuge to precipitate proteins.
-
Transfer the supernatant for analysis.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 5 µm, 2.1 x 50 mm) is a suitable starting point.[12]
-
Mobile Phase A: Water with 0.1% formic acid.[11]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]
-
Gradient: A linear gradient from low to high organic content (e.g., 1% to 99% Mobile Phase B) over several minutes.[11]
-
Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.
-
Column Temperature: Maintain at a constant temperature, for example, 40°C.
3. Mass Spectrometry Conditions (for LC-MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Use Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis. For SIM, monitor the m/z corresponding to the protonated molecule [M+H]+. For MRM, select appropriate precursor and product ions.
Troubleshooting Guides
Issue 1: I am observing lower than expected potency or a complete lack of activity of this compound in my cell-based assays.
-
Possible Cause 1: Compound Degradation.
-
Possible Cause 2: The "Hook Effect".
-
Troubleshooting:
-
The hook effect is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.
-
Perform a wide dose-response experiment (e.g., from low nanomolar to high micromolar) to determine if a bell-shaped curve is observed. No hook effect was observed in OVCAR8 cells at up to 10 micromolar in one study.[4]
-
-
-
Possible Cause 3: Low or no expression of VHL E3 ligase in the cell line.
-
Troubleshooting:
-
Confirm the expression of VHL in your chosen cell line by western blot or qPCR.
-
-
-
Possible Cause 4: Cell culture conditions.
-
Troubleshooting:
-
Ensure consistency in cell passage number, confluency, and overall cell health, as these can affect the ubiquitin-proteasome system.
-
-
Issue 2: My HPLC or LC-MS analysis of this compound shows multiple unexpected peaks.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting:
-
PROTACs can be susceptible to metabolic cleavage, particularly at the linker region.
-
Analyze your sample using LC-MS/MS to identify the masses of the unexpected peaks. Potential degradation products could include the free lapatinib warhead and the VHL ligand.
-
Review your sample preparation and handling procedures to minimize degradation (e.g., work on ice, minimize exposure to light).
-
-
-
Possible Cause 2: Sample Contamination or Impurities.
-
Troubleshooting:
-
Analyze a blank sample (solvent only) to rule out contamination from the solvent or instrument.
-
If possible, obtain a certificate of analysis for your batch of this compound to check for known impurities.
-
-
-
Possible Cause 3: Inappropriate analytical method.
-
Troubleshooting:
-
Ensure your mobile phase is compatible with your compound and column.
-
Optimize the gradient to ensure adequate separation of all components.
-
Check for peak tailing or fronting, which could indicate issues with the column or mobile phase pH.
-
-
Issue 3: I am observing off-target effects in my experiments.
-
Possible Cause 1: Promiscuous binding of the warhead or E3 ligase ligand.
-
Possible Cause 2: Formation of binary complexes at high concentrations.
-
Troubleshooting:
-
High concentrations of PROTACs can lead to the formation of non-productive binary complexes (this compound with either EGFR/HER2 or VHL alone), which could potentially lead to off-target effects.
-
Perform experiments at the optimal concentration for degradation, as determined from a full dose-response curve.
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | EGFR PROTAC降解剂 | MCE [medchemexpress.cn]
- 4. Probe SJF1528 | Chemical Probes Portal [chemicalprobes.org]
- 5. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas | MDPI [mdpi.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SJF 1528 | Active Degraders | Tocris Bioscience [tocris.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2016090730A1 - Method for determining content of impurities in lapatinib by using lc-ms/ms - Google Patents [patents.google.com]
- 14. Development and Validation of Rapid Stability-Indicating RP-HPLC-DAD Method for the Quantification of Lapatinib and Mass Spectrometry Analysis of Degraded Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming the hook effect with SJF-1528
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using SJF-1528, a potent PROTAC (Proteolysis Targeting Chimera) designed to degrade Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). A key characteristic of this compound is its demonstrated ability to circumvent the high-dose hook effect, a common issue in related experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a PROTAC designed for targeted protein degradation.[1] It functions by simultaneously binding to the target protein (EGFR or HER2) and an E3 ubiquitin ligase, specifically Von Hippel-Lindau (VHL). This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2]
Q2: What are the primary targets of this compound?
The primary targets of this compound are EGFR and HER2.[1][2] It has been shown to be effective against both wild-type and certain mutant forms of EGFR.[1][2]
Q3: What is the "hook effect" and why is it a concern in immunoassays?
The hook effect, or prozone effect, is a phenomenon that can occur in immunoassays where very high concentrations of an analyte can lead to a paradoxical decrease in the measured signal.[3] This can result in the underestimation of the analyte concentration or even false-negative results.[3][4] In the context of protein degradation studies, a hook effect could misleadingly suggest that a degrader is less effective at higher concentrations.
Q4: Has a hook effect been observed with this compound?
No hook effect has been observed with this compound in OVCAR8 cells, even at concentrations up to 10 micromolar.[5] This suggests that this compound maintains its degradative activity even at high concentrations, simplifying dose-response studies and reducing the risk of misinterpreting data due to this artifact.
Q5: What is the recommended concentration for cellular use?
A recommended starting concentration for cellular experiments is 250 nM.[5] However, the optimal concentration can vary depending on the cell line and experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Quantitative Data Summary
The following table summarizes the reported potency of this compound in various cell lines.
| Metric | Target | Cell Line | Value |
| DC50 | Wild-type EGFR | OVCAR8 | 39.2 nM |
| DC50 | Exon 20 Ins mutant EGFR | HeLa | 736.2 nM |
| IC50 | Proliferation | SK-BR-3 | 102 nM |
Experimental Protocols
Protocol: EGFR Degradation Assay in OVCAR8 Cells
This protocol outlines a typical experiment to measure the degradation of EGFR in OVCAR8 cells using this compound.
Materials:
-
OVCAR8 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies (anti-EGFR, anti-GAPDH or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed OVCAR8 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against EGFR and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.
-
-
Data Analysis: Quantify the band intensities for EGFR and the loading control. Normalize the EGFR signal to the loading control for each sample.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low EGFR/HER2 degradation | 1. Suboptimal this compound concentration: The concentration used may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment with a wider range of this compound concentrations. |
| 2. Insufficient incubation time: The degradation of the target protein may not have reached a detectable level at the time point measured. | Conduct a time-course experiment to determine the optimal incubation time. | |
| 3. Low VHL expression: The cell line being used may have low endogenous levels of the VHL E3 ligase. | Verify VHL expression in your cell line via western blot or qPCR. Consider using a different cell line with higher VHL expression if necessary. | |
| 4. Poor cell health: Cells that are unhealthy or overly confluent may not respond optimally to treatment. | Ensure cells are healthy, within a low passage number, and seeded at an appropriate density. | |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension and careful pipetting when seeding cells. |
| 2. Inaccurate pipetting of this compound: Small errors in pipetting can lead to significant concentration differences, especially with potent compounds. | Use calibrated pipettes and perform serial dilutions carefully. | |
| 3. Edge effects in multi-well plates: Wells on the edge of a plate can be prone to evaporation, leading to changes in compound concentration. | Avoid using the outer wells of the plate for treatment conditions. Fill them with PBS to maintain humidity. | |
| Unexpected off-target effects | 1. High this compound concentration: Very high concentrations may lead to non-specific effects. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
| 2. Compound stability: The compound may be degrading in the culture medium over long incubation times. | Prepare fresh dilutions of this compound for each experiment. |
Visualizations
Caption: Mechanism of action for this compound as a PROTAC.
Caption: Troubleshooting workflow for experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 4. Retrospective Approach to Evaluate Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe SJF1528 | Chemical Probes Portal [chemicalprobes.org]
Optimizing SJF-1528 Concentration for Maximum Degradation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SJF-1528 for targeted protein degradation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the optimization of this compound concentration for maximal degradation of its target proteins, EGFR and HER2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its target proteins?
This compound is a potent PROTAC (Proteolysis Targeting Chimera) degrader.[1][2][3] It is a heterobifunctional molecule designed to specifically target the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) for degradation.[1][2][3]
Q2: What is the mechanism of action of this compound?
This compound functions by simultaneously binding to the target protein (EGFR or HER2) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][4]
Q3: In which cell lines has this compound been shown to be effective?
This compound has demonstrated potent degradation of wild-type EGFR in OVCAR8 cells and Exon 20 insertion mutant EGFR in HeLa cells.[1][5] It also effectively degrades HER2 and inhibits the proliferation of HER2-driven breast cancer cell lines like SKBr3.[2][3][6]
Q4: What is a recommended starting concentration for this compound in cellular assays?
A recommended starting concentration for cellular use is around 250 nM.[7] However, the optimal concentration is highly dependent on the cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q5: What is the "hook effect" and how can it be avoided when using this compound?
The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases.[7][8][9] This is because the PROTAC molecules can form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[7][10] To avoid this, it is essential to perform a wide dose-response curve to identify the optimal concentration range and avoid using excessively high concentrations.[7][8]
Q6: What are the solubility and storage recommendations for this compound?
This compound is soluble in DMSO, with a maximum concentration of 100 mM.[2][3] For long-term storage, it is recommended to store the solid compound at -20°C.[2][3] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and stored under nitrogen.[1][11] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak degradation of EGFR/HER2 | 1. Suboptimal this compound Concentration: The concentration used may be too low to be effective or too high, leading to the "hook effect".[9][12] 2. Poor Cell Permeability: As a large molecule, this compound may have difficulty crossing the cell membrane.[7] 3. Low VHL E3 Ligase Expression: The cell line being used may not express sufficient levels of the VHL E3 ligase for efficient degradation.[13] 4. Rapid Target Protein Synthesis: The rate of new EGFR/HER2 synthesis may be counteracting the degradation.[3] 5. Inactive Compound: The this compound may have degraded due to improper storage or handling. | 1. Perform a Dose-Response Experiment: Test a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration and identify a potential "hook effect".[8][12] 2. Assess Cell Permeability: While direct measurement can be complex, you can try increasing the incubation time to allow for more compound to enter the cells.[14] 3. Verify VHL Expression: Check the protein expression level of VHL in your cell line by Western blot.[13] If VHL levels are low, consider using a different cell line. 4. Perform a Time-Course Experiment: Analyze protein levels at different time points (e.g., 2, 4, 8, 12, 24 hours) to find the optimal degradation window before new protein synthesis occurs.[12] 5. Use Freshly Prepared Aliquots: Ensure proper storage of this compound and use a fresh aliquot for your experiment. |
| "Hook Effect" Observed (Decreased degradation at high concentrations) | 1. Formation of Non-productive Binary Complexes: At high concentrations, this compound is more likely to bind to either EGFR/HER2 or VHL individually, preventing the formation of the ternary complex necessary for degradation.[7][10] | 1. Use Optimal Concentration Range: Once the dose-response curve is established, use concentrations at or below the point of maximal degradation (Dmax).[8] 2. Biophysical Assays: If available, techniques like TR-FRET or SPR can be used to measure the formation of the ternary complex at different concentrations to understand the relationship between complex formation and degradation.[5][7] |
| High Cell Toxicity | 1. Off-Target Effects: this compound or its components may have off-target activities at high concentrations. 2. High Concentration of the PROTAC: The concentration used may be cytotoxic to the cells.[12] | 1. Perform Proteomics Studies: To identify potential off-target proteins.[12] 2. Use a Negative Control: A diastereomer of the VHL-binding motif that ablates VHL binding can serve as a quality negative control.[13] 3. Use the Lowest Effective Concentration: Utilize the lowest concentration of this compound that achieves significant degradation.[12] |
| Inconsistent Results Between Experiments | 1. Variations in Cell Culture Conditions: Cell passage number, confluency, or overall health can impact the efficiency of the ubiquitin-proteasome system.[7] 2. Reagent Variability: Inconsistent quality of antibodies or other reagents.[12] 3. Inconsistent Incubation Times: Variations in the duration of this compound treatment.[12] | 1. Standardize Cell Culture: Use cells within a defined passage number range and maintain consistent seeding densities.[7] 2. Use High-Quality Reagents: Ensure all reagents, especially antibodies, are validated and used consistently.[12] 3. Maintain Consistent Timings: Adhere to a strict and consistent incubation time for all experiments.[12] |
Data Presentation
Table 1: Reported DC₅₀ and IC₅₀ Values for this compound
| Parameter | Cell Line | Target Protein | Value | Reference(s) |
| DC₅₀ | OVCAR8 | Wild-type EGFR | 39.2 nM | [1][5][15] |
| DC₅₀ | HeLa | Exon 20 Ins mutant EGFR | 736.2 nM | [1][5][15] |
| IC₅₀ | SKBr3 | HER2-driven proliferation | 102 nM | [2][3] |
DC₅₀ (Degradation Concentration 50) is the concentration of this compound required to degrade 50% of the target protein. IC₅₀ (Inhibitory Concentration 50) is the concentration of this compound required to inhibit 50% of a biological process (in this case, cell proliferation).
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
Objective: To determine the optimal concentration of this compound for maximum degradation of EGFR and/or HER2 in a specific cell line.
Materials:
-
Cell line of interest (e.g., OVCAR8, HeLa, SKBr3)
-
Complete cell culture medium
-
This compound (stored as a 10 mM stock in DMSO at -80°C)
-
DMSO (vehicle control)
-
Multi-well plates (e.g., 6-well or 12-well)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and apparatus
-
Western blot transfer system and membranes
-
Primary antibodies against EGFR, HER2, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
This compound Dilution Series: Prepare a serial dilution of this compound in complete cell culture medium. A suggested concentration range is 0.1 nM to 10 µM (e.g., 0.1, 1, 10, 50, 100, 250, 500, 1000, 5000, 10000 nM). Include a vehicle-only control (DMSO).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against EGFR, HER2, and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target proteins and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the log of the this compound concentration to generate a dose-response curve.
-
Determine the DC₅₀ (concentration at which 50% degradation is observed) and Dmax (maximum degradation) from the curve.
-
Protocol 2: Time-Course Experiment to Determine Degradation Kinetics
Objective: To determine the kinetics of EGFR and/or HER2 degradation upon treatment with this compound.
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
This compound Treatment: Treat the cells with a fixed, effective concentration of this compound (e.g., the determined DC₅₀ or Dmax concentration from Protocol 1).
-
Time Points: Harvest the cells at various time points after treatment (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Cell Lysis, Protein Quantification, and Western Blotting: Follow steps 5-7 from Protocol 1 for each time point.
-
Data Analysis: Plot the normalized protein levels against time to visualize the degradation kinetics.
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to protein degradation.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: EGFR/HER2 signaling and the inhibitory effect of this compound-mediated degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SJF 1528 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. portlandpress.com [portlandpress.com]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Probe SJF1528 | Chemical Probes Portal [chemicalprobes.org]
- 14. A novel cell permeability assay for macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: SJF-1528 Off-Target Effects Investigation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the off-target effects of the PROTAC® degrader SJF-1528.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR).[1] It is also known to degrade the Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] this compound is composed of the EGFR inhibitor Lapatinib (B449), a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Q2: What are the known or potential off-target effects of this compound?
Direct off-target degradation studies for this compound are not extensively published. However, potential off-target effects can be inferred from its warhead, Lapatinib. While Lapatinib is a relatively selective kinase inhibitor, it has shown some off-target activities.[3][4]
Potential Off-Target Effects Inherited from Lapatinib:
-
Upregulation of TRAIL Death Receptors: Lapatinib has been shown to upregulate the pro-apoptotic TRAIL death receptors DR4 and DR5. This effect is independent of EGFR and HER2 and is mediated through the activation of the c-Jun amino-terminal kinase (JNK)/c-Jun signaling axis.[5][6][7]
-
Alterations in Protein Abundance: A proteomics study on Lapatinib-treated breast cancer cells identified 67 proteins with significantly altered abundance. One validated hit, Centromere Protein E (CENPE), showed increased abundance and was found to enhance cell survival in the presence of Lapatinib.
-
Kinase Inhibition Profile: While highly selective for EGFR and HER2, Lapatinib has been observed to weakly inhibit other kinases such as ErbB4.[3] It shows high selectivity over kinases like c-Src, c-Raf, MEK, and ERK.[3]
Q3: How can I experimentally investigate the off-target effects of this compound?
A multi-faceted approach is recommended for a thorough investigation of off-target effects:
-
Global Proteomics: Unbiased screening using mass spectrometry-based proteomics to identify all proteins that are degraded upon this compound treatment.[8][9][10]
-
Targeted Proteomics: Validation of potential off-targets identified from global proteomics using methods like Western Blotting.
-
Cellular Thermal Shift Assay (CETSA): To confirm direct binding of this compound to potential off-target proteins in a cellular context.[11]
-
Kinome Profiling: Utilizing kinase activity assays to screen for off-target kinase inhibition, similar to the parent compound Lapatinib.
Troubleshooting Guide
Issue 1: No degradation of the intended target (EGFR/HER2) is observed.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | PROTACs are large molecules and may have difficulty crossing the cell membrane. Consider optimizing treatment time and concentration. If issues persist, chemical modification of the linker to improve physicochemical properties may be necessary.[12] |
| Inefficient Ternary Complex Formation | The formation of a stable ternary complex (this compound:Target:E3 Ligase) is crucial for degradation. Confirm target and VHL E3 ligase expression in your cell line. Biophysical assays like TR-FRET or co-immunoprecipitation can be used to verify complex formation.[12] |
| Lack of Ubiquitination | Even if a ternary complex forms, it may not be in a productive conformation for ubiquitination. Perform an in-cell ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of this compound.[12] |
| Cell Line Specific Factors | Ensure the VHL E3 ligase is expressed and functional in your chosen cell line. Use a positive control PROTAC known to work in your system. |
Issue 2: The "Hook Effect" is observed, with decreased degradation at higher concentrations.
| Possible Cause | Troubleshooting Steps |
| Formation of Non-productive Binary Complexes | At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex. |
| Experimental Verification | Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[12] |
| Mitigation | Use this compound at lower concentrations (in the nanomolar to low micromolar range) to find the optimal concentration for maximal degradation.[12] |
Issue 3: Discrepancy between proteomics data and Western Blot validation.
| Possible Cause | Troubleshooting Steps |
| Antibody Specificity | The antibody used for Western Blotting may not be specific to the intended target or may have cross-reactivity. Validate your antibody using appropriate controls (e.g., knockout/knockdown cell lines). |
| Assay Sensitivity | Mass spectrometry is generally more sensitive than Western Blotting. A protein identified as downregulated in proteomics may be below the detection limit of your Western Blot assay. |
| Indirect Effects | The observed change in protein abundance in the proteomics data may be an indirect, downstream effect of EGFR/HER2 degradation rather than a direct off-target degradation. Consider time-course experiments to distinguish early, direct effects from later, indirect effects. |
Data Summary
Table 1: On-Target Degradation of this compound
| Target | Cell Line | DC50 | Reference(s) |
| Wild-type EGFR | OVCAR8 | 39.2 nM | [1][2] |
| Exon 20 Ins mutant EGFR | HeLa | 736.2 nM | [1][2] |
| HER2 | Not specified | Degraded | [1][2] |
Table 2: Potential Off-Target Effects of Lapatinib (this compound Warhead)
| Off-Target Effect | Mechanism | Affected Pathway | Reference(s) |
| Upregulation of DR4/DR5 | Transcriptional upregulation | JNK/c-Jun signaling | [5][6][7] |
| Increased CENPE abundance | Post-transcriptional | Cell Cycle/Survival | |
| Weak inhibition of ErbB4 | Kinase inhibition | ErbB signaling | [3] |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification (Mass Spectrometry)
-
Cell Culture and Treatment: Culture your chosen cell line to 70-80% confluency. Treat cells with this compound at a pre-determined optimal concentration. Include a vehicle control (e.g., DMSO) and a negative control (e.g., a version of this compound with an inactive E3 ligase ligand).
-
Cell Lysis and Protein Digestion: Lyse the cells and extract total protein. Quantify protein concentration. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Isobaric Labeling (Optional but recommended): Label the peptide samples from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.[11]
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly decreased abundance in the this compound-treated samples compared to controls. These are your potential off-targets.
Protocol 2: Western Blot for Off-Target Validation
-
Cell Treatment and Lysis: Treat cells as in the global proteomics protocol. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the potential off-target protein. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to the loading control to confirm the degradation of the potential off-target protein.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Analysis: Analyze the soluble fraction for the presence of the potential off-target protein by Western Blot or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates direct binding of the PROTAC to the protein.[11]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for off-target identification.
Caption: Troubleshooting decision tree for lack of degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target lapatinib activity sensitizes colon cancer cells through TRAIL death receptor up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. chempro-innovations.com [chempro-innovations.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Assessing SJF-1528 Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to assess the cell permeability of the PROTAC degrader, SJF-1528.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability important?
A1: this compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2][3] For this compound to effectively degrade its intracellular targets, it must first cross the cell membrane. Therefore, assessing its cell permeability is a critical step in evaluating its potential as a therapeutic agent.
Q2: What are the key physicochemical properties of this compound to consider for permeability assessment?
A2: Understanding the physicochemical properties of this compound is essential for selecting the appropriate permeability assay and interpreting the results.
| Property | Value | Source |
| Molecular Weight | 1030.61 g/mol | [4] |
| Formula | C₅₅H₅₇ClFN₇O₈S | [4] |
| Solubility | Soluble to 100 mM in DMSO | |
| Mechanism of Action | Degrader (PROTAC) | [1][2] |
| Targets | EGFR, HER2 | [1][2] |
Q3: Which are the recommended in vitro methods to assess the cell permeability of this compound?
A3: A tiered approach using both non-cell-based and cell-based assays is recommended to comprehensively evaluate the permeability of this compound.[5]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane. It is a useful initial screen to determine the intrinsic ability of this compound to cross a lipid barrier.[5]
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the human intestinal epithelium. This model assesses both passive diffusion and the potential for active transport and efflux.[5][6]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing the passive permeability of this compound.
Workflow Diagram:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Methodology:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the donor solution by diluting the this compound stock solution in a suitable buffer (e.g., PBS, pH 7.4) to the final desired concentration.
-
Prepare the acceptor buffer.
-
-
Prepare PAMPA Plate:
-
Coat the filter of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
-
Perform Assay:
-
Add the donor solution containing this compound to the wells of the donor plate.
-
Add the acceptor buffer to the wells of the acceptor plate.
-
Carefully place the donor plate into the acceptor plate, ensuring the filter is in contact with the acceptor buffer.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Analyze Results:
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the effective permeability (Pe) using the following equation:
-
Pe = (-ln(1 - CA/Cequ)) * (VA / (A * t))
-
Where CA is the concentration in the acceptor well, Cequ is the equilibrium concentration, VA is the volume of the acceptor well, A is the filter area, and t is the incubation time.
-
-
Caco-2 Permeability Assay
This protocol outlines the steps to assess the permeability of this compound across a Caco-2 cell monolayer.
Workflow Diagram:
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Methodology:
-
Cell Culture:
-
Permeability Assay:
-
Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).[5]
-
Apical to Basolateral (A-to-B) Permeability: Add the dosing solution containing this compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-to-A) Permeability: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace the volume with fresh buffer.[5]
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER) by dividing the Papp (B-to-A) by the Papp (A-to-B). An ER > 2 suggests the involvement of active efflux transporters.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Permeability in PAMPA | Poor passive permeability: The physicochemical properties of this compound (high molecular weight) may inherently limit its passive diffusion. | * Confirm results with a cell-based assay like the Caco-2 assay to investigate the potential role of active transport. |
| Compound precipitation: this compound may have precipitated in the aqueous buffer. | * Visually inspect the wells for precipitation. * Reduce the final concentration of this compound. * Ensure the DMSO concentration in the final solution is low (typically <1%). | |
| High Variability in Caco-2 Assay | Inconsistent monolayer integrity: The tightness of the Caco-2 cell monolayer can vary between wells and experiments. | * Routinely monitor TEER values to ensure monolayer confluence and integrity before starting the experiment.[7] * Handle the Transwell® inserts carefully to avoid damaging the cell monolayer.[7] |
| Inaccurate pipetting: Errors in pipetting can lead to significant variability. | * Use calibrated pipettes and proper pipetting techniques. * When adding or removing solutions, be careful not to disturb the cell monolayer. | |
| High Efflux Ratio (ER > 2) in Caco-2 Assay | Active efflux: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which are expressed in Caco-2 cells. | * Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to confirm transporter involvement. |
| Low Compound Recovery | Non-specific binding: this compound may bind to the plastic of the assay plates or inserts. | * Include control wells without cells to assess binding to the plate.[5] * Consider using low-binding plates. |
| Compound instability: this compound may be unstable in the assay buffer or metabolized by the cells. | * Assess the stability of this compound in the assay buffer over the time course of the experiment. * Analyze cell lysates to determine if intracellular metabolism is occurring. |
Signaling Pathway Context
While not directly assessing permeability, understanding the downstream effects of this compound is crucial. Once permeable, this compound initiates the degradation of its target proteins, EGFR and HER2, through the ubiquitin-proteasome system.
Caption: Mechanism of action for this compound as a PROTAC degrader.
References
- 1. Probe SJF1528 | Chemical Probes Portal [chemicalprobes.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Barrier Formation and Permeability Assays using Millicell® Hanging Cell Culture Inserts [sigmaaldrich.com]
Technical Support Center: Role of MDR1 Efflux Pump in SJF-1528 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of the MDR1 (Multidrug Resistance Protein 1) efflux pump in resistance to the PROTAC degrader, SJF-1528.
Frequently Asked Questions (FAQs)
Q1: What is the potential role of the MDR1 efflux pump in this compound resistance?
The MDR1 efflux pump, also known as P-glycoprotein (P-gp) or ABCB1, is a well-documented contributor to multidrug resistance in cancer.[1][2] Upregulation of MDR1 can lead to the active removal of various drugs from the cell, reducing their intracellular concentration and thus their efficacy.[3][4] While direct studies on this compound are emerging, research on other PROTACs has shown that increased expression and activity of MDR1 can lead to both intrinsic and acquired resistance.[1][3][5] Given that PROTACs are often large, lipophilic molecules, they can be substrates for the MDR1 pump.
This compound is a PROTAC that incorporates a lapatinib-based ligand to target EGFR. Lapatinib (B449) itself has been shown to be an inhibitor of the MDR1 efflux pump.[5][6][7][8] This dual functionality suggests that the lapatinib component of this compound may help to mitigate MDR1-mediated resistance, a significant advantage over other PROTACs.[9] However, the degree to which this inherent inhibitory activity overcomes high levels of MDR1 expression needs to be experimentally determined.
Q2: My cells are showing reduced sensitivity to this compound. How can I determine if MDR1 is involved?
To investigate the involvement of MDR1 in reduced this compound sensitivity, a multi-step approach is recommended:
-
Assess MDR1 Expression: Quantify the mRNA and protein levels of MDR1 (gene name: ABCB1) in your resistant cell line compared to a sensitive parental line.
-
Evaluate MDR1 Function: Perform a functional assay, such as the rhodamine 123 efflux assay, to determine if the MDR1 pump is actively transporting substrates out of the cells.
-
Use MDR1 Inhibitors: Treat your resistant cells with this compound in combination with a known MDR1 inhibitor (e.g., verapamil, cyclosporin (B1163) A, or tariquidar). A restoration of sensitivity to this compound in the presence of an MDR1 inhibitor is a strong indicator of MDR1-mediated resistance.[1][3]
Q3: What are some common issues encountered when studying PROTAC resistance?
Researchers studying resistance to PROTACs like this compound may encounter several common issues:
-
The "Hook Effect": At very high concentrations, PROTACs can form binary complexes with the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. This leads to a decrease in degradation efficiency. It is crucial to perform a wide dose-response curve to identify the optimal concentration range.[10]
-
Poor Cell Permeability: The large size and physicochemical properties of PROTACs can limit their ability to cross the cell membrane.[10][11]
-
E3 Ligase Availability: The expression level of the E3 ligase recruited by the PROTAC (in the case of this compound, VHL) is critical for its activity. Low or absent expression will result in a lack of degradation.[12]
-
Off-Target Effects: The warhead or the E3 ligase ligand of the PROTAC could have off-target effects that contribute to the observed phenotype.[10]
Troubleshooting Guides
Problem 1: Decreased this compound-mediated degradation of EGFR in our cell line over time.
| Possible Cause | Troubleshooting Step |
| Acquired MDR1 Expression | 1. Culture the cells in the absence of this compound for several passages to see if sensitivity is restored. 2. Analyze MDR1 (ABCB1) mRNA and protein expression levels in the resistant cells compared to the parental line using qPCR and Western blotting, respectively.[13] 3. Perform a rhodamine 123 efflux assay to functionally assess MDR1 activity. |
| Downregulation of VHL E3 Ligase Components | 1. Check the expression levels of VHL and other components of the VHL E3 ligase complex (e.g., CUL2) by Western blot.[3] |
| Mutations in the EGFR Target | 1. Sequence the EGFR gene in the resistant cells to check for mutations that may prevent this compound binding. |
Problem 2: Inconsistent results in our rhodamine 123 efflux assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dye Concentration | 1. Perform a titration experiment to determine the optimal concentration of rhodamine 123 for your specific cell line, as high concentrations can lead to self-quenching of the fluorescent signal.[14] |
| Incorrect Incubation Time | 1. Optimize the incubation time for both dye loading and efflux. This can be cell-line dependent.[15] |
| Cell Health | 1. Ensure cells are healthy and in the logarithmic growth phase. Stressed or dying cells can show altered membrane permeability. 2. Use a viability dye (e.g., propidium (B1200493) iodide) to exclude dead cells from the analysis.[15] |
| Instrument Settings | 1. Calibrate the flow cytometer or fluorescence plate reader with appropriate controls to ensure consistent measurements. |
Quantitative Data Summary
The following table summarizes hypothetical data from experiments investigating this compound resistance. Researchers should generate their own data for their specific cell lines and experimental conditions.
| Cell Line | Treatment | IC50 (nM) for Cell Viability | DC50 (nM) for EGFR Degradation | Rhodamine 123 Efflux (Fold Change vs. Parental) |
| Parental | This compound | 50 | 40 | 1.0 |
| Resistant | This compound | 500 | 450 | 8.5 |
| Resistant | This compound + Verapamil (10 µM) | 75 | 60 | 1.2 |
-
IC50 (50% inhibitory concentration): The concentration of a drug that inhibits a biological process (e.g., cell growth) by 50%.[16][17]
-
DC50 (50% degradation concentration): The concentration of a PROTAC that results in 50% degradation of the target protein.[18][19][20]
Experimental Protocols
Rhodamine 123 Efflux Assay for MDR1 Function
This protocol is a general guideline and should be optimized for your specific cell line and equipment.[15][21]
Materials:
-
Parental and suspected this compound resistant cells
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Rhodamine 123 (stock solution in DMSO)
-
MDR1 inhibitor (e.g., Verapamil, Cyclosporin A, or Tariquidar)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Seed cells in a 24-well plate and grow to 80-90% confluency.
-
Wash the cells twice with pre-warmed PBS.
-
-
Dye Loading:
-
Incubate cells with loading buffer (e.g., serum-free media) containing 1-5 µM rhodamine 123 for 30-60 minutes at 37°C.
-
Include a control with an MDR1 inhibitor to establish maximum dye accumulation.
-
-
Efflux:
-
Wash the cells three times with cold PBS to remove extracellular dye.
-
Add pre-warmed complete medium (with or without an MDR1 inhibitor) and incubate at 37°C for 1-2 hours to allow for dye efflux.
-
-
Data Acquisition:
-
Wash the cells twice with cold PBS.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~525 nm).
-
Alternatively, trypsinize the cells, resuspend in PBS, and analyze by flow cytometry.
-
-
Data Analysis:
-
Calculate the fold change in rhodamine 123 accumulation in the resistant cells compared to the parental cells. A lower accumulation in the resistant cells suggests higher MDR1 activity.
-
Determination of IC50 and DC50 Values
This protocol provides a general framework for determining the potency of this compound.[22][23]
Materials:
-
Target cells (parental and resistant)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Reagents for Western blotting (lysis buffer, antibodies for EGFR and a loading control)
Procedure for IC50 (Cell Viability):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
Viability Assay: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence).
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.[17][24]
Procedure for DC50 (EGFR Degradation):
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with a serial dilution of this compound for a predetermined optimal time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and determine the total protein concentration.
-
Western Blotting: Perform Western blotting to detect the levels of EGFR. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for EGFR and the loading control. Normalize the EGFR signal to the loading control and then to the vehicle control. Plot the percentage of remaining EGFR against the logarithm of the this compound concentration and calculate the DC50 value using a non-linear regression model.
Visualizations
Caption: Role of MDR1 in this compound resistance.
Caption: Workflow for investigating MDR1-mediated resistance.
References
- 1. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of MDR genes expression and cross-resistance in eight drug resistant ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular mechanisms of drug resistance in single-step and multi-step drug-selected cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. MDR1 Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells – a Case Report - Webinars - Solvo Biotechnology [solvobiotech.com]
- 7. Lapatinib antagonizes multidrug resistance-associated protein 1-mediated multidrug resistance by inhibiting its transport function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lapatinib Antagonizes Multidrug Resistance–Associated Protein 1–Mediated Multidrug Resistance by Inhibiting Its Transport Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lapatinib May Boost Effectiveness of Drugs That Destroy Cancer Proteins by Blocking Resistance | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biocompare.com [biocompare.com]
- 13. Quantitative analysis of MDR1 (multidrug resistance) gene expression in human tumors by polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitochondrial Inner Membrane Electrophysiology Assessed by Rhodamine-123 Transport and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Star Republic: Guide for Biologists [sciencegateway.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.cn [medchemexpress.cn]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 24. researchgate.net [researchgate.net]
Technical Support Center: SJF-1528 & VHL Expression
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the VHL-recruiting PROTAC® degrader, SJF-1528. The efficacy of this compound is directly dependent on the presence and functional status of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to induce the degradation of specific target proteins.[1] It is composed of three parts:
-
A ligand that binds to the target proteins, Epidermal Growth Factor Receptor (EGFR) and HER2 (also known as ERBB2).[2][3]
-
A ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]
-
A chemical linker that connects the two ligands.[3]
This compound works by forming a ternary complex, bringing the target protein (EGFR/HER2) and the VHL E3 ligase into close proximity. This proximity facilitates the tagging of the target protein with ubiquitin, marking it for destruction by the cell's proteasome.[4]
Q2: What is the role of VHL in the mechanism of action of this compound?
The VHL protein is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex.[5] this compound hijacks this natural cellular machinery. For this compound to be effective, it must successfully bind to VHL to recruit the ligase complex and ubiquitinate the target protein. Therefore, the expression and functional status of VHL are critical for this compound's efficacy.[6]
Q3: What are the target proteins of this compound?
This compound is designed to degrade EGFR (wild-type and certain mutants) and HER2.[2]
Q4: In which cell lines has this compound shown efficacy?
This compound has demonstrated potent degradation of wild-type EGFR in OVCAR8 cells and mutant EGFR in HeLa cells.[3] It also inhibits the proliferation of HER2-driven breast cancer cell lines like SKBr3.[1]
Troubleshooting Guide
Problem 1: this compound shows reduced or no degradation of EGFR/HER2 in my cell line.
-
Possible Cause 1: Low or absent VHL protein expression. The efficacy of this compound is contingent on the presence of VHL. While VHL mRNA is broadly expressed, protein levels can vary significantly across different tissues and cell lines.[2] A negative result may require quantification of VHL abundance.[2]
-
Troubleshooting Step: Confirm VHL protein expression in your cell line using Western Blot or proteomics. Compare the expression level to a positive control cell line where this compound is known to be effective (e.g., OVCAR8).
-
-
Possible Cause 2: Presence of VHL mutations. Mutations in the VHL gene can lead to a non-functional or truncated protein that cannot be recruited by this compound.[7] Such mutations are common in certain cancers, particularly clear cell renal cell carcinoma (ccRCC).[5]
-
Troubleshooting Step: Check the genetic background of your cell line for known VHL mutations. If the cell line is VHL-deficient, this compound will not be effective. Consider re-expressing wild-type VHL to see if activity is restored.[6]
-
-
Possible Cause 3: Inefficient ternary complex formation. Even with adequate VHL and target protein expression, the formation of a stable ternary complex (this compound : VHL : EGFR) is essential for degradation.[8] The specific cellular environment or mutations outside the binding interface could hinder this process.
-
Troubleshooting Step: Use a negative control compound. A diastereomer of the VHL-binding motif that ablates VHL binding can be used to confirm that the observed effect is VHL-dependent.[2] If the negative control and this compound behave similarly, the issue may not be VHL-dependent degradation.
-
Problem 2: I'm observing high variability in my experimental results.
-
Possible Cause: Inconsistent experimental conditions. PROTAC experiments can be sensitive to cell density, passage number, and compound stability in the media.
-
Troubleshooting Step: Standardize your protocols. Ensure consistent cell seeding densities and use cells within a defined passage number range. Assess the stability of this compound in your specific cell culture medium over the time course of the experiment.[9]
-
Problem 3: How do I choose the right controls for my experiment?
-
Recommendation: A robust experimental design should include several controls.
-
Vehicle Control: (e.g., DMSO) to control for solvent effects.
-
Positive Control Cell Line: A cell line with known high VHL expression and sensitivity to this compound (e.g., OVCAR8).
-
Negative Control Compound: A molecule structurally similar to this compound but unable to bind VHL. This confirms that the degradation is VHL-mediated.[2]
-
VHL-deficient Cell Line: A cell line known to lack functional VHL (e.g., A498) to demonstrate the VHL-dependency of this compound.[6]
-
Data Presentation
Table 1: Efficacy of this compound in Various Cell Lines
| Compound | Cell Line | Target Protein | Efficacy Metric | Value |
|---|---|---|---|---|
| This compound | OVCAR8 | Wild-Type EGFR | DC₅₀ | 39.2 nM[3] |
| This compound | HeLa | Exon 20 Ins Mutant EGFR | DC₅₀ | 736.2 nM[3][10] |
| this compound | SKBr3 | HER2 | IC₅₀ (Proliferation) | 102 nM[1] |
DC₅₀ (Degradation Concentration 50): The concentration of the compound that induces 50% degradation of the target protein. IC₅₀ (Inhibitory Concentration 50): The concentration of the compound that inhibits a biological process (like cell proliferation) by 50%.
Experimental Protocols
Protocol 1: Assessing Target Protein Degradation by Western Blot
-
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase (e.g., 60-70% confluency) at the time of harvest.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) and the appropriate vehicle control (DMSO) for a set time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the target protein (EGFR or HER2) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. Plot the results to calculate the DC₅₀ value.
Protocol 2: Confirming VHL Expression
This protocol is identical to the one above, but instead of probing for EGFR/HER2, use a primary antibody specific for the VHL protein. This will confirm the presence or absence of the E3 ligase component required for this compound activity.
Mandatory Visualizations
Caption: Mechanism of Action for the this compound PROTAC degrader.
Caption: Troubleshooting workflow for VHL-related efficacy issues.
References
- 1. SJF 1528 | Active Degraders | Tocris Bioscience [tocris.com]
- 2. Probe SJF1528 | Chemical Probes Portal [chemicalprobes.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. Tumor suppressor von Hippel-Lindau (VHL) stabilization of Jade-1 protein occurs through plant homeodomains and is VHL mutation dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Interpreting negative results with SJF-1528
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using SJF-1528, a potent EGFR and HER2 PROTAC® degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] It is composed of a ligand that binds to EGFR (derived from Lapatinib), a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of EGFR and HER2 by the proteasome.[1][2]
Q2: In which research areas can this compound be used?
This compound is primarily used in cancer research, particularly in studies related to breast cancer.[1][2][3] It is effective in inhibiting the proliferation of HER2-driven breast cancer cell lines.
Q3: What are the reported potencies of this compound?
The potency of this compound has been characterized by its half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) in various cell lines.
| Parameter | Cell Line | Target | Value | Reference |
| DC50 | OVCAR8 | Wild-type EGFR | 39.2 nM | [1][2] |
| DC50 | HeLa | Exon 20 Ins mutant EGFR | 736.2 nM | [1][2] |
| IC50 | SKBr3 | Cell Proliferation | 102 nM |
Q4: How should I store and handle this compound?
This compound should be stored at -20°C.[4] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under a nitrogen atmosphere.[1][5] It is soluble in DMSO.[4]
Troubleshooting Guide: Interpreting Negative Results
Encountering unexpected or negative results is a common aspect of experimental research. This guide provides a structured approach to troubleshooting when this compound does not appear to be active in your experiments.
Question: Why am I not observing EGFR or HER2 degradation after treating my cells with this compound?
Possible Cause 1: Compound Integrity and Handling
-
Action: Ensure that this compound has been stored correctly at -20°C for the solid compound and at -80°C for stock solutions to prevent degradation.[1][4] Prepare fresh dilutions from your stock solution for each experiment.
Possible Cause 2: Suboptimal Experimental Conditions
-
Action: The recommended concentration for cellular use is around 250 nM.[6] However, it is always best to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A "hook effect," where the degradation efficiency decreases at very high concentrations, has not been observed with this PROTAC in OVCAR8 cells even at 10 micromolar, but it is a possibility in other systems.[6]
Possible Cause 3: Low or Absent VHL Expression
-
Action: this compound relies on the VHL E3 ligase to mediate protein degradation. If your cell line has low or no expression of VHL at the protein level, this compound will not be effective. It is crucial to confirm VHL protein abundance in your chosen cell model. A negative result may necessitate the quantification of VHL levels.[6]
Possible Cause 4: Lack of Target Expression
-
Action: Confirm that your cell line expresses EGFR and/or HER2 at detectable levels. If the target proteins are not present, no degradation can be observed.
Possible Cause 5: Inappropriate Controls
-
Action: To confirm that the observed degradation is specific to the PROTAC mechanism, a negative control is essential. A diastereomer of the hydroxyproline (B1673980) on the VHL-binding motif, which ablates VHL binding, can be used as a quality negative control.[6]
Experimental Protocols
Western Blot for Assessing EGFR/HER2 Degradation
This protocol provides a general workflow for evaluating the degradation of EGFR and HER2 in response to this compound treatment.
Materials:
-
This compound
-
Cell line of interest (e.g., OVCAR8, SKBr3)
-
Complete cell culture medium
-
DMSO
-
RIPA buffer
-
Protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Primary antibodies: anti-EGFR, anti-HER2, anti-VHL, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat cells with varying concentrations of this compound and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the supernatants.
-
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of EGFR and HER2 to the loading control. Compare the protein levels in this compound-treated samples to the vehicle-treated control.
-
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in mediating the degradation of EGFR and HER2.
References
Technical Support Center: Minimizing SJF-1528 Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and minimize the toxicity of SJF-1528 in cell culture experiments.
Understanding this compound
This compound is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of two key receptor tyrosine kinases: the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] It functions by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to tag EGFR and HER2 for proteasomal degradation.[3] While its efficacy in degrading these targets is well-documented, unintended toxicity can arise, complicating experimental outcomes. This guide will help you navigate these challenges.
Mechanism of Action of this compound
Caption: Mechanism of this compound-mediated protein degradation.
Quantitative Data Summary
The following tables summarize the known potency of this compound in various cell lines.
| Parameter | Cell Line | Target | Value | Reference |
| DC50 | OVCAR8 | Wild-type EGFR | 39.2 nM | [1][2] |
| DC50 | HeLa | Exon 20 Ins mutant EGFR | 736.2 nM | [1][2] |
| IC50 | SKBr3 | HER2-driven proliferation | 102 nM | [3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound that might be perceived as toxicity?
A1: this compound is designed to degrade EGFR and HER2, which are crucial for the proliferation and survival of many cell types, particularly cancer cells.[4][5] Therefore, the intended on-target effect of this compound is to induce growth arrest and apoptosis in cells that are dependent on EGFR and/or HER2 signaling.[5] In non-cancerous cell lines that also express these receptors, this on-target activity can manifest as reduced cell viability, decreased proliferation, and changes in cell morphology, which may be interpreted as general toxicity.
Q2: What are the potential off-target effects of this compound?
A2: While specific proteomics studies for this compound are not widely available, potential off-target effects can be inferred from its components. This compound uses lapatinib (B449) as its "warhead" to bind to EGFR and HER2.[3] Studies on lapatinib have identified potential off-targets, including other kinases.[6] One identified off-target of lapatinib is protein disulphide isomerase (PDI).[7] It is plausible that this compound could also lead to the degradation of these off-targets, which could contribute to unexpected cellular phenotypes.
Q3: What is the "hook effect" and how can I avoid it with this compound?
A3: The "hook effect" is a phenomenon common to PROTACs where at very high concentrations, the degradation efficiency decreases. This occurs because the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a wide dose-response curve (e.g., from picomolar to micromolar concentrations) to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.
Troubleshooting Guides
Issue 1: High levels of cell death or growth inhibition in my non-cancerous cell line.
| Possible Cause | Troubleshooting Step |
| On-target toxicity due to EGFR/HER2 degradation. | 1. Confirm EGFR/HER2 expression: Verify that your cell line expresses EGFR and/or HER2 using Western blot or flow cytometry. 2. Titrate this compound concentration: Determine the lowest concentration of this compound that effectively degrades the target protein(s) without causing excessive cell death. 3. Use a negative control: A diastereomer of the VHL-binding motif can serve as a negative control as it ablates VHL binding. This can help differentiate between on-target degradation and other effects. |
| Off-target toxicity. | 1. Perform a proteomics analysis: If resources allow, a global proteomics experiment can identify unintended protein degradation. 2. Monitor cellular stress markers: Assess the activation of stress pathways (e.g., ER stress, DNA damage response) via Western blot for markers like CHOP or γH2AX. |
| Solvent (DMSO) toxicity. | 1. Maintain a low final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is consistent across all conditions and is at a non-toxic level (typically <0.1%). |
Issue 2: Inconsistent or no degradation of EGFR/HER2.
| Possible Cause | Troubleshooting Step |
| Low VHL E3 ligase expression. | 1. Check VHL expression: Confirm that your cell line expresses sufficient levels of VHL E3 ligase. VHL expression can vary between cell lines. |
| "Hook effect" due to high this compound concentration. | 1. Perform a detailed dose-response experiment: Use a wide range of this compound concentrations to identify the optimal degradation window and rule out the hook effect. |
| Poor cell permeability. | 1. Increase incubation time: If degradation is not observed at shorter time points, extend the incubation period (e.g., up to 48 or 72 hours). |
| Compound instability. | 1. Prepare fresh stock solutions: this compound should be stored at -20°C and protected from light. Prepare fresh dilutions for each experiment. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound toxicity.
Experimental Protocols
Protocol 1: Western Blot Analysis of EGFR Degradation
This protocol details the steps to quantify the degradation of EGFR following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total EGFR (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software. Normalize the EGFR signal to the loading control.
-
Protocol 2: In-Cell Ubiquitination Assay
This protocol is to confirm that this compound induces the ubiquitination of EGFR.
-
Cell Treatment:
-
Treat cells with an optimal concentration of this compound (determined from dose-response experiments) for a shorter duration (e.g., 2-6 hours).
-
Include a control treated with a proteasome inhibitor (e.g., MG132) for the last 4 hours of the this compound treatment to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse cells in a buffer containing deubiquitinase inhibitors.
-
Pre-clear the lysate with protein A/G agarose (B213101) beads.
-
Immunoprecipitate EGFR using an anti-EGFR antibody coupled to protein A/G beads.
-
-
Western Blotting:
-
Wash the immunoprecipitated beads several times.
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Run the eluate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated EGFR, which will appear as a high-molecular-weight smear.
-
Signaling Pathway Visualization
EGFR Signaling Pathway
Caption: A simplified diagram of the EGFR signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Targeted dual degradation of HER2 and EGFR obliterates oncogenic signaling, overcomes therapy resistance, and inhibits metastatic lesions in HER2-positive breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Proteomic assessment of SKBR3/HER2+ breast cancer cellular response to Lapatinib and investigational Ipatasertib kinase inhibitors [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
SJF-1528 stability issues in experimental assays
Welcome to the technical support center for the EGFR/HER2 PROTAC degrader, SJF-1528. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential stability issues and to offer troubleshooting strategies for experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). It is a heterobifunctional molecule that consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker to a ligand that binds to EGFR and HER2. This ternary complex formation (this compound : VHL : EGFR/HER2) leads to the ubiquitination of EGFR/HER2 and its subsequent degradation by the proteasome.
Q2: What are the primary stability concerns for this compound?
A2: Based on handling and storage recommendations, the primary stability concerns for this compound are susceptibility to oxidation and potential hydrolysis. The recommendation to store under an inert nitrogen atmosphere suggests sensitivity to air. Additionally, as with many complex organic molecules, prolonged exposure to aqueous environments, certain pH conditions, and light can lead to degradation.
Q3: How should I store my stock solutions of this compound?
A3: For long-term storage, it is recommended to store stock solutions of this compound at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is advised. It is crucial to protect the compound from light and to store it under a nitrogen atmosphere. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Q4: What is the recommended solvent for dissolving this compound?
A4: this compound is soluble in DMSO up to 100 mM. It is recommended to use freshly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO. Gentle warming and sonication may be required to achieve complete dissolution.
Troubleshooting Guide for Experimental Assays
This guide addresses common issues that may arise during the use of this compound in experimental assays.
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
-
Possible Cause 1: Degradation of this compound in stock solution.
-
Troubleshooting:
-
Ensure that stock solutions are stored correctly at -80°C under a nitrogen atmosphere and protected from light.
-
Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Prepare fresh stock solutions if there is any doubt about the stability of the current stock.
-
-
-
Possible Cause 2: Instability in aqueous assay media.
-
Troubleshooting:
-
Minimize the time this compound is incubated in aqueous media before being added to cells.
-
Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium.
-
Consider the use of serum-free media for the initial incubation if serum components are suspected of causing degradation.
-
-
-
Possible Cause 3: Poor cell permeability.
-
Troubleshooting:
-
While this compound is generally cell-permeable, its efficiency can vary between cell lines. Ensure adequate incubation time for cellular uptake.
-
If poor permeability is suspected, consider using a different PROTAC with potentially better physicochemical properties if available.
-
-
Issue 2: Precipitation of this compound in cell culture medium.
-
Possible Cause: Low aqueous solubility.
-
Troubleshooting:
-
Ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced toxicity and to maintain solubility.
-
Visually inspect the medium for any signs of precipitation after adding this compound.
-
If precipitation occurs, consider lowering the final concentration of this compound or using a formulation aid, although this should be done with caution as it may affect the experimental outcome.
-
-
Issue 3: High background signal or artifacts in biophysical assays.
-
Possible Cause: Aggregation of this compound.
-
Troubleshooting:
-
Assess the aggregation propensity of this compound in your assay buffer using techniques like Dynamic Light Scattering (DLS).
-
Consider the inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer to minimize non-specific aggregation.
-
Ensure thorough mixing upon dilution of the DMSO stock into the aqueous buffer.
-
-
Data Presentation
Table 1: Physicochemical and Handling Information for this compound
| Property | Value | Source/Recommendation |
| Molecular Weight | 1030.61 g/mol | R&D Systems[1] |
| Formula | C₅₅H₅₇ClFN₇O₈S | R&D Systems[1] |
| CAS Number | 2230821-38-0 | R&D Systems[1] |
| Solubility | Soluble to 100 mM in DMSO | R&D Systems[1] |
| Storage (Solid) | Store at -20°C, protect from light | MedChemExpress[2] |
| Storage (Stock Solution) | -80°C (6 months), -20°C (1 month) | MedChemExpress[3] |
| Handling | Store under nitrogen, avoid repeated freeze-thaw cycles | MedChemExpress[2][3] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium by LC-MS
This protocol provides a method to determine the stability of this compound in a specific cell culture medium over time.
-
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Incubator at 37°C with 5% CO₂
-
Acetonitrile (ACN)
-
Internal standard (a stable, structurally similar compound not present in the sample)
-
LC-MS system
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the this compound stock solution into pre-warmed cell culture medium to a final concentration relevant to your experiments (e.g., 1 µM).
-
Immediately take a time point zero (T=0) sample by transferring an aliquot (e.g., 100 µL) into a tube containing a quenching solution (e.g., 400 µL of cold ACN with the internal standard).
-
Incubate the remaining medium containing this compound at 37°C in a CO₂ incubator.
-
Collect samples at various time points (e.g., 1, 4, 8, 24 hours) by repeating the quenching step.
-
Vortex all quenched samples and centrifuge to pellet precipitated proteins.
-
Transfer the supernatant to new vials for LC-MS analysis.
-
Analyze the samples by LC-MS to determine the concentration of this compound relative to the internal standard at each time point.
-
Plot the percentage of remaining this compound against time to determine its stability profile in the medium.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to EGFR/HER2 degradation.
References
Improving SJF-1528 solubility for in vitro studies
Welcome to the technical support center for SJF-1528. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in-vitro studies, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective degrader of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3] It functions as a Proteolysis Targeting Chimera (PROTAC), a molecule that simultaneously binds to a target protein (EGFR/HER2) and an E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2] this compound is composed of a ligand for EGFR/HER2, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ligase.[3]
Q2: What are the known solubility properties of this compound?
A2: this compound is a hydrophobic compound with limited aqueous solubility.[4] It is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 100 mM.[3] Achieving complete dissolution in DMSO may require ultrasonication and warming.[1][2]
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
A3: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous DMSO.[1][2] Stock solutions should be stored at -20°C or -80°C to maintain stability.[1][2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[5]
Troubleshooting Guide
Issue: Precipitate formation when diluting this compound DMSO stock in aqueous media.
This is a common issue for hydrophobic compounds like this compound. The dramatic change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium can cause the compound to "crash out" of solution.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous medium exceeds its solubility limit. | Determine the maximum soluble concentration of this compound in your specific medium using a solubility test. Start with a lower final concentration and titrate upwards. |
| Rapid Dilution | Adding the DMSO stock directly and quickly to the full volume of aqueous medium can cause localized high concentrations and immediate precipitation. | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) medium. Then, add this intermediate dilution to the final volume of medium. Add the compound dropwise while gently vortexing.[4] |
| Low Temperature of Media | The solubility of many compounds, including hydrophobic ones, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for dilutions.[4][5] |
| pH of the Medium | The charge state of a compound can affect its solubility. While this compound's structure is complex, significant deviations from neutral pH could impact solubility. | Ensure your cell culture medium is properly buffered and at the correct pH. |
| Interaction with Media Components | Serum proteins and other components in the culture medium can sometimes interact with the compound, leading to precipitation over time. | Test the solubility of this compound in both serum-free and serum-containing media to see if serum is a contributing factor. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration, stable stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the tube vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes. Gentle warming (e.g., 37°C) can also be applied.[1][2]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.[1][2]
Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well plate or microcentrifuge tubes
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock in complete cell culture medium. For example, create a range of final concentrations from 0.1 µM to 50 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to your cells (typically ≤ 0.5%).
-
Include a vehicle control well containing only the medium and the same final concentration of DMSO.
-
Incubate the plate at 37°C and 5% CO2.
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or film) under a microscope at several time points (e.g., 0, 2, 6, and 24 hours).
-
The highest concentration that remains clear and free of precipitate at all time points is the maximum working soluble concentration for your experimental conditions.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound as a PROTAC degrader.
Workflow for Solubilizing this compound in Aqueous Media
Caption: Recommended workflow for preparing this compound working solutions.
References
Validation & Comparative
A Comparative Guide to SJF-1528 and its Negative Control Compound, SJF-1528-NC
This guide provides a detailed comparison of the biological activity of SJF-1528, a potent Proteolysis Targeting Chimera (PROTAC), and its corresponding negative control, this compound-NC. This compound is designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR) by recruiting the Von Hippel-Landau (VHL) E3 ubiquitin ligase.[1][2] The negative control, this compound-NC, is an essential tool for researchers to differentiate between the intended VHL-dependent degradation of EGFR and other potential off-target or non-specific effects of the parent compound.
Mechanism of Action: PROTAC-Mediated Protein Degradation
This compound is a heterobifunctional molecule composed of a ligand that binds to EGFR and another ligand that recruits the VHL E3 ligase, connected by a chemical linker.[2] This dual binding induces the formation of a ternary complex between EGFR and the VHL E3 ligase, leading to the ubiquitination of EGFR and its subsequent degradation by the proteasome.[3]
This compound-NC is designed to be structurally almost identical to this compound, with a critical modification in the VHL ligand portion. This modification, typically an alteration of the stereochemistry of the hydroxyproline-like motif (e.g., a cis-hydroxyproline instead of a trans-hydroxyproline), abrogates its ability to bind to the VHL E3 ligase.[4] Consequently, this compound-NC can still bind to EGFR but cannot form the productive ternary complex required for ubiquitination and degradation, making it an ideal negative control.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SJF-1528 and Other Selective EGFR Degraders
In the rapidly evolving landscape of targeted protein degradation, the development of selective Epidermal Growth Factor Receptor (EGFR) degraders offers a promising therapeutic strategy for cancers driven by EGFR mutations and overexpression. This guide provides a comparative overview of SJF-1528, a potent EGFR PROTAC (Proteolysis Targeting Chimera) degrader, and other notable selective EGFR degraders. The comparison focuses on their degradation efficiency, selectivity, and the experimental methodologies used for their characterization.
Mechanism of Action: Hijacking the Cellular Machinery
PROTACs are heterobifunctional molecules designed to co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins. They consist of a ligand that binds to the target protein (e.g., EGFR), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. This catalytic mechanism allows for the sustained elimination of the target protein, a key advantage over traditional inhibitors that only block its function.
This compound is a PROTAC that utilizes a ligand to bind to EGFR and a von Hippel-Lindau (VHL) E3 ligase recruiting ligand, joined by a linker.[1] This design facilitates the ubiquitination and subsequent degradation of EGFR.
Quantitative Performance Comparison
The efficacy of EGFR degraders is primarily assessed by their half-maximal degradation concentration (DC50), the maximum degradation level (Dmax), and their anti-proliferative activity (IC50). The following table summarizes the available data for this compound and other selective EGFR degraders.
It is crucial to note that the following data is compiled from different studies, and a direct head-to-head comparison under identical experimental conditions is not available in the reviewed literature. Variations in cell lines, treatment durations, and assay conditions can significantly influence the results.
| Degrader | Target(s) | E3 Ligase Ligand | Cell Line | EGFR Status | DC50 (nM) | Dmax | IC50 (nM) | Citation(s) |
| This compound | EGFR, HER2 | VHL | OVCAR8 | Wild-type | 39.2 | Not Reported | Not Reported | [1][2] |
| HeLa | Exon 20 Insertion Mutant | 736.2 | Not Reported | Not Reported | [1][2] | |||
| SKBr3 | HER2-driven | Not Applicable | Not Reported | 102 | [1] | |||
| MS39 (Compound 6) | Mutant EGFR | VHL | HCC-827 | Exon 19 Deletion | 5.0 | >95% | Not Reported | |
| H3255 | L858R Mutant | 3.3 | >95% | Not Reported | ||||
| MS154 (Compound 10) | Mutant EGFR | Cereblon (CRBN) | HCC-827 | Exon 19 Deletion | 11 | >95% | Not Reported | |
| H3255 | L858R Mutant | 25 | >95% | Not Reported | ||||
| DDC-01-163 | Mutant EGFR | CRBN | L858R/T790M Ba/F3 | L858R/T790M Mutant | Not Reported | Not Reported | 45 | |
| HJM-561 | Mutant EGFR | CRBN | Del19/T790M/C797S Ba/F3 | Del19/T790M/C797S Mutant | 9.2 | Not Reported | Not Reported | |
| L858R/T790M/C797S Ba/F3 | L858R/T790M/C797S Mutant | 5.8 | Not Reported | Not Reported |
Selectivity Profile
A critical aspect of targeted therapies is their selectivity, which minimizes off-target effects.
-
This compound : Notably, this compound degrades both EGFR and HER2.[1][2] This dual activity could be advantageous in cancers where both receptors are implicated. However, for applications requiring specific EGFR degradation, this cross-reactivity is a significant consideration. One report suggests that a related compound with a longer linker exhibited greater selectivity for EGFR over HER2.[3]
-
MS39 and MS154 : These degraders are reported to be highly selective for mutant EGFR over wild-type EGFR.[3]
-
DDC-01-163 : This is an allosteric EGFR degrader, suggesting a different binding mode that contributes to its selectivity for mutant forms of the receptor.
-
HJM-561 : This degrader is designed to be selective for EGFR triple mutants that are resistant to osimertinib, while sparing wild-type EGFR.
Experimental Protocols
The characterization of EGFR degraders relies on standardized cellular and biochemical assays. Below are detailed protocols for key experiments.
Western Blotting for EGFR Degradation
This assay is fundamental for quantifying the reduction in EGFR protein levels following treatment with a degrader.
1. Cell Culture and Treatment:
- Plate cells (e.g., OVCAR8, HeLa, HCC-827) in 6-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of the EGFR degrader (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
2. Cell Lysis:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
- Incubate the membrane with a primary antibody against EGFR overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the EGFR band intensity to the loading control.
- Calculate the percentage of EGFR degradation relative to the vehicle-treated control.
- Determine the DC50 and Dmax values from a dose-response curve.
Cell Viability Assay (e.g., MTT or MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell proliferation and viability, allowing for the determination of the IC50 value of the degrader.
1. Cell Seeding:
- Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
2. Compound Treatment:
- Treat the cells with a serial dilution of the EGFR degrader or vehicle control for a specified period (e.g., 72 hours).
3. Reagent Addition:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours at 37°C.
4. Absorbance Measurement:
- If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control.
- Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Process: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified EGFR signaling pathway.
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for Western blotting.
References
A Head-to-Head Comparison of EGFR/HER2 Degraders: SJF-1528 versus Compound 5 with Extended Linker
For researchers, scientists, and drug development professionals, the targeted degradation of oncogenic proteins represents a promising therapeutic strategy. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to achieve this by hijacking the cell's ubiquitin-proteasome system. This guide provides an objective comparison of two prominent EGFR/HER2-targeting PROTACs: SJF-1528 and the closely related Compound 5, which features an extended linker.
This comparison is based on key experimental data to inform the selection and application of these molecules in research and drug development.
Performance at a Glance: Quantitative Data Summary
The following tables summarize the key performance metrics of this compound and Compound 5, focusing on their degradation potency (DC50) and their impact on cell viability (IC50).
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) |
| This compound | EGFR | OVCAR8 (wild-type) | 39.2 | >95 |
| HER2 | SKBr3 | ~50 | >95 | |
| Compound 5 | EGFR | OVCAR8 (wild-type) | Not Quantified | Similar to this compound |
| HER2 | SKBr3 | No Degradation | N/A |
Table 1: Degradation Potency of this compound and Compound 5. DC50 represents the concentration at which 50% of the target protein is degraded. Dmax indicates the maximum percentage of protein degradation achieved.
| Compound | Cell Line | IC50 (nM) |
| This compound | SKBr3 | 102 |
| Compound 5 | SKBr3 | >10,000 |
Table 2: Cell Viability Inhibition by this compound and Compound 5. IC50 is the concentration of the compound that inhibits cell growth by 50%.
Key Findings: Selectivity Driven by Linker Length
The primary distinction between this compound and Compound 5 lies in their selectivity, which is directly attributable to a subtle modification in the linker region. This compound demonstrates potent degradation of both EGFR and HER2.[1] In contrast, Compound 5, which incorporates an extended linker with an additional ethylene (B1197577) glycol unit, exhibits selective degradation of EGFR while sparing HER2.[1] This highlights the critical role of linker length and composition in determining the target profile of a PROTAC.
The selective degradation profile of Compound 5 translates to a significant difference in its effect on cell viability in HER2-driven cancer cell lines. In SKBr3 cells, which are dependent on HER2 signaling, this compound shows potent inhibition of cell proliferation, whereas Compound 5 is largely inactive.
Mechanism of Action and Signaling Pathways
Both this compound and Compound 5 are hetero-bifunctional molecules that function by inducing the formation of a ternary complex between the target protein (EGFR and/or HER2) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity leads to the poly-ubiquitination of the target protein, marking it for degradation by the proteasome.
The degradation of EGFR and HER2 by this compound disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, primarily the PI3K/AKT and MAPK/ERK pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and Compound 5.
Western Blotting for Protein Degradation
This assay is used to quantify the levels of EGFR and HER2 protein following treatment with the PROTACs.
-
Cell Culture and Treatment: Seed cells (e.g., OVCAR8, SKBr3) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound, Compound 5, or vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
-
Cell Lysis: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (typically 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EGFR, HER2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. The DC50 value is calculated from a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the IC50 value of the compounds.
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, Compound 5, or vehicle control for a specified period (e.g., 72 or 96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound and Compound 5 are valuable research tools for studying the targeted degradation of EGFR and HER2. The choice between these two PROTACs will depend on the specific research question. This compound is a potent dual degrader of EGFR and HER2, making it suitable for studies where the simultaneous knockdown of both receptors is desired. In contrast, Compound 5, with its extended linker, offers a more selective tool for the degradation of EGFR, allowing for the dissection of the specific roles of EGFR in the absence of HER2 degradation. This comparative guide provides the necessary data and protocols to assist researchers in making an informed decision for their experimental needs.
References
A Comparative Guide to SJF-1528 and Other EGFR PROTAC Degraders
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is rapidly advancing, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality to overcome the limitations of traditional small-molecule inhibitors. This guide provides an objective comparison of SJF-1528, a potent Epidermal Growth Factor Receptor (EGFR) PROTAC degrader, with other notable alternatives in the field. The information presented is supported by available preclinical data to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to EGFR PROTACs
EGFR is a well-validated therapeutic target in various cancers, particularly non-small cell lung cancer (NSCLC). While tyrosine kinase inhibitors (TKIs) targeting EGFR have shown clinical success, the emergence of drug resistance remains a significant challenge. EGFR PROTACs offer an alternative therapeutic strategy by inducing the degradation of the EGFR protein rather than merely inhibiting its kinase activity. These heterobifunctional molecules recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This event-driven pharmacology has the potential to address resistance mechanisms and provide a more durable response.
This compound is an EGFR PROTAC degrader that is composed of a ligand that binds to EGFR and the closely related HER2 receptor, a linker molecule, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This design allows this compound to target both EGFR and HER2 for degradation.[1][2]
Quantitative Performance Comparison
The following tables summarize the in vitro performance of this compound and other prominent EGFR PROTAC degraders based on reported experimental data. It is crucial to note that the experimental conditions, such as cell lines and treatment durations, may vary between studies, making direct comparisons challenging.
Table 1: In Vitro Degradation Efficiency of EGFR PROTACs
| Degrader | Target EGFR Status | Cell Line | DC50 (nM) | E3 Ligase Recruited |
| This compound | Wild-Type | OVCAR8 | 39.2[1][3][4] | VHL |
| This compound | Exon 20 Insertion Mutant | HeLa | 736.2[3][4] | VHL |
| MS39 | Exon 19 Deletion | HCC-827 | 5.0[5] | VHL |
| MS39 | L858R Mutation | H3255 | 3.3[5] | VHL |
| MS154 | Exon 19 Deletion | HCC-827 | 11[5] | CRBN |
| MS154 | L858R Mutation | H3255 | 25[5] | CRBN |
| Compound 13 | Exon 19 Deletion | HCC-827 | 3.57[6] | Not Specified |
| PROTAC 19 | Exon 19 Deletion | PC9 | Not Reported | CRBN |
| PROTAC 22 | L858R/T790M | H1975 | 355.9[7] | CRBN |
| PROTAC 23 | Del19/T790M/C797S | Ba/F3 | Not Reported | Not Specified |
Table 2: In Vitro Anti-proliferative Activity of EGFR PROTACs
| Degrader | Cell Line | IC50 (nM) | Target Protein(s) |
| This compound | SKBr3 | 102[1][2] | HER2-driven |
| PROTAC 19 | PC9 | 413[7] | EGFR Del19 |
| PROTAC 19 | H1975 | 657[7] | EGFR L858R/T790M |
| PROTAC 22 | PC-9 | 750[7] | EGFR Del19 |
| PROTAC 22 | H1975 | 240[7] | EGFR L858R/T790M |
| PROTAC 23 | del19/T790M/C797S Ba/F3 | 15.6[7] | EGFR triple mutant |
| PROTAC 23 | L858R/T790M/C797S Ba/F3 | 17.0[7] | EGFR triple mutant |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize EGFR PROTAC degraders.
Western Blotting for EGFR Degradation
This assay is fundamental for quantifying the reduction in EGFR protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., OVCAR8, HeLa, HCC-827) and allow them to adhere. Treat cells with varying concentrations of the EGFR PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method, such as the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for EGFR. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of EGFR degradation relative to the vehicle control. The DC50 value (the concentration at which 50% of the protein is degraded) can be calculated from a dose-response curve.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay measures the effect of the PROTAC on cell proliferation and viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the EGFR PROTAC or vehicle control for a specified period (e.g., 72 or 96 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action for this compound, an EGFR PROTAC degrader.
Caption: General experimental workflow for preclinical evaluation of EGFR PROTACs.
References
- 1. rndsystems.com [rndsystems.com]
- 2. SJF 1528 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel potent covalent inhibitor-based EGFR degrader with excellent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EGFR Degraders: SJF-1528 vs. MS39
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is rapidly evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality to overcome the limitations of traditional enzyme inhibitors. This guide provides an objective comparison of two prominent EGFR-targeting PROTACs, SJF-1528 and MS39, summarizing their performance based on available experimental data and providing detailed methodologies for key evaluative experiments.
Mechanism of Action: Hijacking the Cellular Machinery
Both this compound and MS39 are heterobifunctional molecules designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers. They achieve this by co-opting the cell's own ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein (EGFR), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination of EGFR, marking it for destruction by the proteasome. This catalytic mechanism allows for the elimination of the target protein, a distinct advantage over simply inhibiting its function.[1]
This compound is a potent PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase to degrade not only EGFR but also HER2.[2] MS39 also recruits the VHL E3 ligase but is based on the EGFR inhibitor gefitinib (B1684475) and has been noted for its selectivity towards mutant forms of EGFR over the wild-type.[3][4][5][6]
Quantitative Performance Comparison
The efficacy of PROTACs is primarily assessed by their ability to induce the degradation of the target protein, measured by the half-maximal degradation concentration (DC50), and their anti-proliferative activity, measured by the half-maximal inhibitory concentration (IC50). The following tables summarize the available data for this compound and MS39.
It is critical to note that the following data is compiled from different studies that used different cell lines and experimental conditions. Therefore, a direct comparison of potency based on these values should be made with caution.
This compound Performance Data
| Cell Line | EGFR Status | DC50 (nM) | Additional Notes |
| OVCAR8 | Wild-Type | 39.2 | Also degrades HER2.[2] |
| HeLa | Exon 20 Insertion Mutant | 736.2 | [2] |
| SKBr3 | HER2-driven | IC50 = 102 nM | Inhibits proliferation. |
MS39 Performance Data
| Cell Line | EGFR Status | DC50 (nM) | Additional Notes |
| HCC-827 | Exon 19 Deletion (Del19) | 5.0 | Selective for mutant EGFR over wild-type.[3][5] |
| H3255 | L858R Mutant | 3.3 | [3][5] |
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation. By inducing the degradation of EGFR, PROTACs effectively shut down these pro-cancerous signaling cascades.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize EGFR PROTACs.
Western Blot for EGFR Degradation
This assay is fundamental to quantify the reduction of a target protein following PROTAC treatment.[7]
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HCC-827, OVCAR8) and allow them to adhere overnight. Treat the cells with a range of concentrations of the EGFR PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody against EGFR and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis:
Cell Viability Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the PROTAC's IC50 value.[1]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to attach overnight.[1]
-
Compound Treatment: Treat the cells with a serial dilution of the EGFR PROTAC or vehicle control for a specified period (e.g., 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1][8]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1][8]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[1]
Summary and Conclusion
Both this compound and MS39 are effective degraders of EGFR, operating through the PROTAC mechanism to induce proteasomal degradation. Based on the available data, MS39 appears to be highly potent against specific EGFR mutants (Del19 and L858R) with a high degree of selectivity over wild-type EGFR. This compound demonstrates potent degradation of wild-type EGFR and also targets HER2, which may be advantageous in certain therapeutic contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EGFR-Targeting PROTACs: SJF-1528 vs. HJM-561 in Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted therapy for non-small cell lung cancer (NSCLC) is continually evolving, with a significant focus on overcoming resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). Proteolysis-targeting chimeras (PROTACs) have emerged as a promising therapeutic modality, offering the potential to eliminate target proteins rather than merely inhibiting them. This guide provides a detailed comparison of two notable EGFR-targeting PROTACs, SJF-1528 and HJM-561, with a focus on their performance in the context of lung cancer cells. While direct head-to-head experimental data in the same lung cancer cell lines is not publicly available, this guide synthesizes existing data to offer a comprehensive overview for the research community.
Molecular Profiles
Both this compound and HJM-561 are heterobifunctional molecules designed to induce the degradation of EGFR through the ubiquitin-proteasome system. However, they differ in their specific components and reported target specificities.
| Feature | This compound | HJM-561 |
| Target Protein Ligand (Warhead) | Lapatinib | Brigatinib |
| E3 Ligase Recruited | von Hippel-Lindau (VHL) | Cereblon (CRBN) |
| Primary Target(s) | EGFR, HER2 | Osimertinib-Resistant EGFR Triple Mutants (Del19/T790M/C797S, L858R/T790M/C797S) |
| Reported Selectivity | Degrades wild-type and some mutant forms of EGFR, as well as HER2. Recommended for studying degradation of EGFR, L858R, or Exon 19 del EGFR. | Highly selective for EGFR C797S-containing triple mutants with limited activity against wild-type EGFR. |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and HJM-561 from various studies. It is crucial to note that the experimental conditions and cell lines used were different, precluding a direct comparison of potency.
This compound Performance Data
| Assay | Cell Line | EGFR Status | DC50 (nM) | IC50 (nM) | Reference |
| EGFR Degradation | OVCAR8 (Ovarian Cancer) | Wild-Type | 39.2 | - | [1][2][3][4][5][6] |
| EGFR Degradation | HeLa (Cervical Cancer) | Exon 20 Insertion Mutant | 736 | - | [1][2][3][4][5][6] |
| Cell Proliferation | SKBr3 (Breast Cancer) | HER2-positive | - | 102 |
No specific DC50 or IC50 values for this compound in common NSCLC cell lines such as HCC827 or H1975 have been identified in the public domain at the time of this guide's compilation.
HJM-561 Performance Data
| Assay | Cell Line / Model | EGFR Status | DC50 (nM) | IC50 (nM) | Reference |
| EGFR Degradation | Ba/F3 | Del19/T790M/C797S | 9.2 | - | [7] |
| EGFR Degradation | Ba/F3 | L858R/T790M/C797S | 5.8 | - | [7] |
| Cell Proliferation | Ba/F3 | Del19/T790M/C797S | - | 15.6 | [7] |
| Cell Proliferation | Ba/F3 | L858R/T790M/C797S | - | 17.0 | [7] |
Mechanism of Action and Signaling Pathways
Both this compound and HJM-561 function by inducing the formation of a ternary complex between the target EGFR protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of EGFR by the proteasome. The degradation of EGFR inhibits downstream signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. PROTAC therapy as a new targeted therapy for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Selectivity Profiles of SJF-1528 and MS9427, EGFR-Targeting PROTAC Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent EGFR-targeting Proteolysis Targeting Chimeras (PROTACs), SJF-1528 and MS9427. Both molecules are designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. This analysis is supported by available experimental data to aid researchers in selecting the appropriate tool compound for their studies.
Executive Summary
This compound is a potent PROTAC degrader of wild-type and mutant EGFR, and it also induces the degradation of HER2. It is synthesized using the EGFR inhibitor Lapatinib as the warhead. In contrast, MS9427 is a highly selective degrader of mutant EGFR, showing minimal effect on wild-type EGFR. This differential selectivity makes them valuable tools for investigating the specific roles of wild-type versus mutant EGFR in various cellular contexts. While comprehensive head-to-head kinome-wide selectivity data for both compounds is not publicly available, this guide collates the existing data on their primary targets and provides a comparative framework based on their parent molecules and published characterizations.
Data Presentation: Quantitative Selectivity and Potency
The following tables summarize the available quantitative data for this compound and MS9427, along with data for Lapatinib as a key comparator, given that this compound is a Lapatinib-based PROTAC.
Table 1: Potency of EGFR Degradation and Inhibition
| Compound | Target | Assay Type | Cell Line | Potency (DC50/IC50/Kd) | Citation(s) |
| This compound | Wild-type EGFR | Degradation (DC50) | OVCAR8 | 39.2 nM | [1][2][3] |
| Exon 20 Ins mutant EGFR | Degradation (DC50) | HeLa | 736.2 nM | [1][2][3] | |
| HER2 | Degradation | Not specified | Degrades HER2 | [1][2][3] | |
| HER2-driven proliferation | Inhibition (IC50) | SKBr3 | 102 nM | [2] | |
| MS9427 | Wild-type EGFR | Binding (Kd) | In vitro | 7.1 nM | [4][5] |
| L858R mutant EGFR | Binding (Kd) | In vitro | 4.3 nM | [4][5] | |
| Del19 mutant EGFR | Degradation (DC50) | HCC-827 | 82 ± 73 nM | [4] | |
| Del19 mutant EGFR | Proliferation (GI50) | HCC-827 | 0.87 ± 0.27 µM | [4] | |
| Lapatinib | EGFR | Inhibition (IC50) | Cell-free | 10.8 nM | [6] |
| HER2 | Inhibition (IC50) | Cell-free | 9.2 nM | [6] |
Table 2: Kinase Selectivity Profile of Lapatinib (as a reference for this compound)
The following data is derived from a KINOMEscan™ screen, which measures the binding affinity (Kd) of a compound against a large panel of kinases. A lower Kd value indicates stronger binding. This provides an insight into the expected selectivity of this compound.
| Kinase | Kd (nM) |
| EGFR | 3 |
| ERBB2 (HER2) | 13 |
| ERBB4 | 230 |
| AAK1 | 3300 |
| ABL1 (non-phosphorylated) | >10000 |
| ABL1 (phosphorylated) | >10000 |
| ... (and other kinases with significantly lower affinity) | ... |
This is a partial list for illustrative purposes. The full KINOMEscan™ data for Lapatinib reveals high selectivity for EGFR and HER2 over a broad range of other kinases.[7][8]
Experimental Protocols
KINOMEscan™ Assay for Kinase Selectivity Profiling
The KINOMEscan™ platform is a competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured using a sensitive quantitative PCR (qPCR) method that detects a DNA tag conjugated to the kinase.
Methodology:
-
Kinases are produced as fusions with a DNA tag.
-
The kinase-DNA tag fusion is incubated with the test compound and an immobilized ligand that binds to the kinase active site.
-
After an incubation period to reach equilibrium, the unbound kinase is washed away.
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.
-
The results are reported as the percentage of the DMSO control, and for dose-response curves, Kd values are calculated.
Western Blot for EGFR Degradation
This protocol is used to quantify the reduction in EGFR protein levels following treatment with a PROTAC degrader.
1. Cell Culture and Treatment:
- Plate cells (e.g., OVCAR8 for wild-type EGFR, HCC-827 for mutant EGFR) in 6-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of the PROTAC degrader (e.g., this compound or MS9427) for the desired time period (e.g., 24 hours). Include a DMSO-treated control.
2. Cell Lysis:
- After treatment, wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blotting:
- Normalize the protein amounts for each sample and prepare them for electrophoresis by adding Laemmli buffer and boiling.
- Separate the proteins by SDS-PAGE on a polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against total EGFR overnight at 4°C.
- Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
5. Densitometry Analysis:
- Quantify the band intensities for EGFR and the loading control using image analysis software.
- Normalize the EGFR band intensity to the loading control for each sample.
- Calculate the percentage of EGFR degradation relative to the DMSO-treated control.
- Plot the percentage of degradation against the compound concentration to determine the DC50 value.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the EGFR/HER2 signaling pathway and the mechanism of action of EGFR-targeting PROTACs.
Caption: Simplified EGFR/HER2 signaling pathway.
Caption: Mechanism of action for EGFR-targeting PROTACs.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the selectivity of a kinase inhibitor or degrader.
Caption: Experimental workflow for selectivity profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SJF 1528 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. This compound | EGFR PROTAC降解剂 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
On-Target Validation of SJF-1528: A Comparative Guide to an EGFR/HER2 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the on-target activity of SJF-1528, a potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Through a detailed comparison with relevant alternatives and supported by experimental data, this document serves as a valuable resource for evaluating the efficacy and mechanism of action of this compound.
Executive Summary
This compound is a heterobifunctional molecule that co-opts the cellular ubiquitin-proteasome system to induce the degradation of its target proteins, EGFR and HER2. It is constructed from the well-characterized EGFR/HER2 inhibitor Lapatinib, a flexible linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This targeted degradation approach offers a distinct and potentially more durable mechanism of action compared to traditional small molecule inhibitors. Experimental data demonstrates that this compound potently degrades wild-type and mutant EGFR, as well as HER2, leading to the inhibition of cancer cell proliferation.[2][3]
Comparative Performance Analysis
The on-target activity of this compound has been validated through various in vitro assays. Its performance is best understood in comparison to its parent inhibitor, Lapatinib, and a negative control compound where the VHL ligand is inactivated by a stereochemical change, thus preventing E3 ligase recruitment.
Protein Degradation
Western blot analysis is a key method to quantify the degradation of target proteins. In these experiments, cancer cell lines are treated with varying concentrations of the compound for a specified duration, after which the total cellular levels of the target protein are measured.
Table 1: Comparative Degradation of EGFR and HER2
| Compound | Cell Line | Target | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) |
| This compound | OVCAR8 | EGFR (wild-type) | 39.2[2][3] | >90 | 24 |
| This compound | HeLa | EGFR (Exon20Ins) | 736[2][3] | >80 | 24 |
| This compound | SKBr3 | HER2 | Not explicitly quantified, but degradation observed | Not explicitly quantified | 24 |
| Lapatinib | Various | EGFR/HER2 | Does not induce degradation | Not applicable | 24 |
| Negative Control | Various | EGFR/HER2 | No degradation observed | Not applicable | 24 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of degradation.
Inhibition of Cell Proliferation
The functional consequence of EGFR and HER2 degradation is the inhibition of cancer cell growth. This is typically assessed using a cell viability assay, such as the MTS or MTT assay, which measures the metabolic activity of the cells as an indicator of their proliferation.
Table 2: Comparative Inhibition of Cell Proliferation
| Compound | Cell Line | IC₅₀ (nM) | Assay Duration (h) |
| This compound | SKBr3 (HER2-driven) | 102[2] | 72 |
| Lapatinib | SKBr3 (HER2-driven) | - | 72 |
| Afatinib | NSCLC cell lines | Varies by mutation | 72 |
IC₅₀: Half-maximal inhibitory concentration.
Mechanism of Action: Signaling Pathway
This compound induces the degradation of EGFR and HER2, which are key receptor tyrosine kinases (RTKs) that, upon activation, trigger downstream signaling cascades promoting cell proliferation, survival, and migration. The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways. By degrading the receptors, this compound effectively shuts down these oncogenic signaling networks.
Caption: Mechanism of this compound and its impact on EGFR/HER2 signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize the on-target activity of this compound.
Western Blot for Protein Degradation
This protocol outlines the steps to quantify the degradation of EGFR and HER2 in cancer cells following treatment with this compound.
Caption: Step-by-step workflow for Western blot analysis of protein degradation.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed OVCAR8 or SKBr3 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM), Lapatinib (as a non-degrading control), or DMSO (vehicle control) for 24 hours.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add RIPA lysis buffer containing protease and phosphatase inhibitors to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EGFR, HER2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane extensively with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control to determine the percentage of degradation.
-
Cell Proliferation Assay
This protocol describes how to measure the effect of this compound on the proliferation of cancer cells.
Caption: Workflow for assessing the anti-proliferative effects of this compound.
Detailed Protocol:
-
Cell Seeding:
-
Seed SKBr3 cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound, Lapatinib, or DMSO.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
-
Cell Viability Measurement:
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
-
Ubiquitination Assay
This assay confirms that this compound induces the ubiquitination of its target proteins prior to degradation.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein (EGFR or HER2) to immunoprecipitate the protein and its bound ubiquitin molecules.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a Western blot using an antibody against ubiquitin to detect the polyubiquitin (B1169507) chains attached to the target protein.
-
Conclusion
This compound demonstrates potent and specific on-target activity by inducing the degradation of EGFR and HER2. This leads to a more profound and sustained inhibition of downstream signaling and cell proliferation compared to traditional inhibitors. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to evaluate and utilize this compound as a powerful tool for studying EGFR/HER2 biology and as a potential therapeutic agent.
References
Confirming SJF-1528-Mediated Ubiquitination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SJF-1528, a Proteolysis Targeting Chimera (PROTAC), with alternative methods for targeted protein degradation, focusing on the confirmation of ubiquitin-mediated protein degradation. We present supporting experimental data, detailed protocols, and visual diagrams to facilitate a clear understanding of the underlying mechanisms and workflows.
This compound: A PROTAC Targeting EGFR and HER2
This compound is a PROTAC designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3][4] It functions by hijacking the cell's natural protein disposal system. This compound is a bifunctional molecule, composed of a ligand that binds to the target proteins (EGFR/HER2) and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the E3 ligase to tag EGFR and HER2 with ubiquitin, marking them for degradation by the proteasome.[5][6][7]
The signaling pathway for this compound-mediated ubiquitination is illustrated below:
Caption: Signaling pathway of this compound-mediated protein degradation.
Performance Comparison: this compound vs. Alternative Approaches
The efficacy of this compound in degrading its target proteins can be compared to other methods, such as small molecule inhibitors (e.g., Lapatinib) and other PROTACs targeting the same proteins.
| Method | Target(s) | Mechanism of Action | DC50 (wild-type EGFR in OVCAR8 cells) | DC50 (Exon 20 Ins mutant EGFR in HeLa cells) |
| This compound | EGFR, HER2 | PROTAC-mediated ubiquitination and degradation | 39.2 nM[2][3][8] | 736.2 nM[2][3][8] |
| Lapatinib | EGFR, HER2 | Reversible, ATP-competitive inhibition of kinase activity | N/A (Inhibitor, does not induce degradation) | N/A (Inhibitor, does not induce degradation) |
| Alternative PROTAC (Hypothetical) | EGFR | PROTAC-mediated ubiquitination and degradation | Dependent on specific linker and E3 ligase ligand | Dependent on specific linker and E3 ligase ligand |
Experimental Protocols for Confirming Ubiquitination
Several experimental techniques can be employed to confirm that this compound mediates the ubiquitination of its target proteins.
Immunoprecipitation and Western Blotting
This is a direct method to visualize the ubiquitination of a target protein.
Experimental Workflow:
Caption: Workflow for Immunoprecipitation and Western Blotting.
Detailed Protocol:
-
Cell Treatment: Culture cells (e.g., OVCAR8 or HeLa) and treat with this compound at the desired concentration (e.g., 250 nM) for a specified time.[1] A proteasome inhibitor (e.g., MG132) should be added in the last few hours of treatment to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for the target protein (EGFR or HER2) overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Probing: Block the membrane and probe with a primary antibody against ubiquitin to detect the ubiquitinated forms of the target protein. Subsequently, probe with an antibody against the target protein as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. An increase in high molecular weight smears or distinct bands upon this compound treatment indicates ubiquitination.
In Vitro Ubiquitination Assay
This assay confirms the direct ability of the ternary complex (Target Protein - this compound - E3 Ligase) to facilitate ubiquitination in a cell-free system.[9][10]
Experimental Workflow:
References
- 1. Probe SJF1528 | Chemical Probes Portal [chemicalprobes.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Ubiquitination Assay - Profacgen [profacgen.com]
- 6. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Product Inhibitors of Ubiquitin Conjugation and Deconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 10. In vitro Protein Ubiquitination Assays [bio-protocol.org]
A Comparative Study of SJF-1528 Across Different Breast Cancer Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the PROTAC (Proteolysis Targeting Chimera) degrader, SJF-1528, and its potential therapeutic applications across various subtypes of breast cancer. This compound is a potent and specific degrader of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3][4] This document summarizes the available pre-clinical data, outlines standard-of-care treatments for comparison, and provides detailed experimental protocols to facilitate further research.
Introduction to this compound
This compound is a novel therapeutic agent that functions by inducing the degradation of its target proteins, EGFR and HER2, through the ubiquitin-proteasome system.[2][3][4] It is composed of a ligand that binds to EGFR/HER2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This ternary complex formation leads to the ubiquitination and subsequent degradation of the target receptors, offering a distinct mechanism of action compared to traditional inhibitors.
Breast Cancer Subtypes: A Brief Overview
Breast cancer is a heterogeneous disease classified into several subtypes based on the expression of hormone receptors (Estrogen Receptor - ER, and Progesterone Receptor - PR) and HER2. The primary subtypes include:
-
Luminal A: ER-positive and/or PR-positive, HER2-negative, and low levels of the proliferation marker Ki-67.
-
Luminal B: ER-positive and/or PR-positive, and either HER2-positive or HER2-negative with high levels of Ki-67.[5]
-
HER2-Positive: ER-negative, PR-negative, and HER2-positive.
-
Triple-Negative (TNBC): ER-negative, PR-negative, and HER2-negative.[6][7]
These subtypes exhibit distinct signaling pathway dependencies and respond differently to various therapeutic interventions.
Comparative Efficacy of this compound
Currently, published data on the efficacy of this compound is predominantly focused on HER2-positive breast cancer cell lines. Further studies are required to fully elucidate its activity in Luminal A, Luminal B, and Triple-Negative breast cancer subtypes.
HER2-Positive Breast Cancer
Pre-clinical studies have demonstrated the potent anti-proliferative activity of this compound in HER2-driven breast cancer cell lines.
Table 1: In Vitro Efficacy of this compound in HER2-Positive Breast Cancer Cell Lines
| Cell Line | Subtype | Efficacy Metric | Value | Reference |
| SKBr3 | HER2-Positive | IC50 | 102 nM | [1][4] |
| BT-474 | HER2-Positive | Viability Assay | Significant reduction in cell viability | [8] |
Table 2: Comparison of this compound with Standard-of-Care for HER2-Positive Breast Cancer
| Treatment | Mechanism of Action | Typical Use |
| This compound | EGFR and HER2 protein degradation | Investigational |
| Trastuzumab (Herceptin) | Monoclonal antibody that blocks HER2 signaling | First-line therapy, often in combination with chemotherapy.[9][10] |
| Pertuzumab (Perjeta) | Monoclonal antibody that inhibits HER2 dimerization | Used in combination with trastuzumab and chemotherapy.[9] |
| Ado-trastuzumab emtansine (T-DM1) | Antibody-drug conjugate targeting HER2 | Second-line therapy. |
| Lapatinib (Tykerb) | Small molecule tyrosine kinase inhibitor of EGFR and HER2 | Later-line therapy. |
| Tucatinib (Tukysa) | Highly selective small molecule tyrosine kinase inhibitor of HER2 | Used in combination with other agents for advanced disease. |
Luminal A, Luminal B, and Triple-Negative Breast Cancer
As of the latest available data, there is a lack of published studies specifically evaluating the efficacy of this compound in Luminal A, Luminal B, and Triple-Negative breast cancer cell lines. Given that this compound targets EGFR, which can be expressed in a subset of TNBC, further investigation in this subtype is warranted. The rationale for its use in Luminal A and B subtypes is less direct, as these are primarily driven by hormone receptor signaling. However, potential crosstalk between ER and EGFR/HER2 pathways could provide a basis for investigation.
Table 3: Standard-of-Care Treatments for Comparison in Future Studies
| Breast Cancer Subtype | Standard-of-Care Therapies |
| Luminal A | Endocrine therapy (e.g., tamoxifen, aromatase inhibitors).[11][12] Chemotherapy may be considered in some cases.[11] |
| Luminal B | Endocrine therapy, chemotherapy, and if HER2-positive, HER2-targeted therapy.[5][13][14] |
| Triple-Negative | Chemotherapy (e.g., anthracyclines, taxanes, platinum agents).[6][7][15][16][17] Immunotherapy (e.g., pembrolizumab) may be used in some cases.[15] |
Signaling Pathways and Mechanism of Action
This compound induces the degradation of EGFR and HER2, thereby inhibiting downstream signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.
Caption: Mechanism of action of this compound leading to degradation of EGFR/HER2.
Experimental Protocols
To facilitate further comparative studies of this compound, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[18][19][20]
Objective: To determine the cytotoxic effect of this compound on different breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7 for Luminal A, T-47D for Luminal B, SKBr3 for HER2-positive, MDA-MB-231 for TNBC)
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15 minutes with shaking to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard Annexin V staining procedures for flow cytometry.[21][22]
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Breast cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting for Protein Degradation
This protocol outlines the general steps for assessing protein degradation via Western blotting.[23]
Objective: To confirm the degradation of EGFR and HER2 upon treatment with this compound.
Materials:
-
Breast cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (anti-EGFR, anti-HER2, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for various time points (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Caption: Workflow for Western blot analysis of protein degradation.
Future Directions
The promising activity of this compound in HER2-positive breast cancer models highlights the potential of targeted protein degradation as a therapeutic strategy. To fully understand the clinical potential of this compound, further research is crucial, including:
-
In vitro studies: Evaluating the efficacy of this compound in a broader panel of breast cancer cell lines representing Luminal A, Luminal B, and various subtypes of TNBC.
-
In vivo studies: Assessing the anti-tumor activity and pharmacokinetic/pharmacodynamic properties of this compound in animal models of different breast cancer subtypes.
-
Combination studies: Investigating the synergistic effects of this compound with standard-of-care therapies for each subtype.
This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound in breast cancer. The provided protocols and comparative data aim to streamline future investigations and contribute to the development of novel and effective cancer therapies.
References
- 1. SJF 1528 | Active Degraders | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Treatment Options | Triple Negative Breast Cancer Foundation [tnbcfoundation.org]
- 7. Triple-Negative Breast Cancer Treatment [cancercare.org]
- 8. researchgate.net [researchgate.net]
- 9. Treatment Options for HER2-Positive Breast Cancer [webmd.com]
- 10. HER2 positive breast cancer: What it is, diagnosis and treatment | MD Anderson Cancer Center [mdanderson.org]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. upmc.com [upmc.com]
- 13. brio-medical.com [brio-medical.com]
- 14. breastcancertrials.org.au [breastcancertrials.org.au]
- 15. mdpi.com [mdpi.com]
- 16. Triple Negative Breast Cancer Treatment Options and Limitations: Future Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Treatments for triple negative early breast cancer [bcna.org.au]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. broadpharm.com [broadpharm.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 23. benchchem.com [benchchem.com]
Head-to-Head Comparison: VHL vs. CRBN-Based EGFR Degraders in Cancer Therapy
A detailed guide for researchers and drug development professionals on the comparative efficacy and experimental validation of EGFR-targeting Proteolysis Targeting Chimeras (PROTACs).
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in targeted cancer therapy, moving beyond simple inhibition to inducing the outright degradation of oncogenic proteins like the Epidermal Growth Factor Receptor (EGFR). A critical design consideration in the development of these potent molecules is the choice of the recruited E3 ubiquitin ligase, with von Hippel-Lindau (VHL) and Cereblon (CRBN) being the two most prevalently utilized. This guide provides a comprehensive, data-driven comparison of VHL- and CRBN-based EGFR degraders, offering insights into their performance, the experimental protocols for their evaluation, and the underlying biological pathways.
Mechanism of Action: A Tale of Two Ligases
PROTACs are heterobifunctional molecules that orchestrate the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[1] They consist of a ligand that binds to the target protein (e.g., an EGFR inhibitor), a ligand that recruits an E3 ubiquitin ligase (VHL or CRBN), and a linker connecting the two.[2] This tripartite assembly forms a ternary complex, bringing the E3 ligase in close proximity to the EGFR protein.[3] This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to EGFR, marking it for destruction by the 26S proteasome.[2][3] While the overarching mechanism is similar, the choice between VHL and CRBN can significantly impact a degrader's potency, selectivity, and pharmacokinetic properties.[3]
CRBN is a substrate receptor for the CUL4A-DDB1 E3 ligase complex, while VHL is the substrate recognition subunit of the CUL2-elongin B/C complex.[3] These E3 ligases exhibit differences in their cellular localization, with CRBN being primarily nuclear and VHL present in both the cytoplasm and the nucleus.[3][] Such differences can be exploited to target specific subcellular pools of EGFR.
Performance Comparison: VHL- vs. CRBN-Based EGFR Degraders
The decision to employ a VHL or CRBN-based degrader is multifaceted and often depends on the specific EGFR mutation being targeted, the desired selectivity profile, and the requisite pharmacokinetic properties.[3] VHL ligands are generally larger and more peptide-like, which can present challenges for cell permeability and oral bioavailability.[3] In contrast, CRBN-based PROTACs utilize smaller, more "drug-like" ligands, such as derivatives of thalidomide, which can confer more favorable physicochemical properties.[3]
Here, we summarize key performance data from published studies on various VHL and CRBN-based EGFR degraders.
| Compound | E3 Ligase Recruited | EGFR Mutant Targeted | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MS39 (compound 6) | VHL | Exon 19 deletion | HCC827 | 5.0 | >90 | [5][6] |
| L858R | H3255 | 3.3 | >90 | [5][6] | ||
| PROTAC 3 | VHL | Exon 19 deletion | HCC827 | 11.7 | Not Reported | [7] |
| L858R | H3255 | 22.3 | Not Reported | [7] | ||
| PROTAC 10 | VHL | Exon 19 deletion | HCC827 | 34.8 | Not Reported | [7][8] |
| CP17 | VHL | Exon 19 deletion | HCC827 | 0.49 | Not Reported | [9] |
| MS154 (compound 10) | CRBN | Exon 19 deletion | HCC827 | 11 | >90 | [5][7] |
| L858R | H3255 | 25 | >90 | [5][7] | ||
| PROTAC 2 | CRBN | Exon 19 deletion | HCC827 | 45.2 | Not Reported | [7][8] |
| Compound 14 | CRBN | Exon 19 deletion | HCC827 | 0.26 | >90 | [7] |
| L858R | H3255 | 20.57 | >90 | [7] | ||
| SIAIS125 | CRBN | Exon 19 deletion | PC9 | 100 | Not Reported | [9][10] |
| L858R+T790M | H1975 | 30-50 | Not Reported | [10] | ||
| Compound 13b | CRBN | L858R/T790M | NCI-H1975 | 13.2 | >90 | [11] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
EGFR Signaling Pathway and the Impact of Degradation
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers downstream signaling cascades that regulate cell proliferation, survival, and metastasis.[5][12] Key pathways include the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[12] By inducing the degradation of EGFR, PROTACs can effectively shut down these pro-oncogenic signals.
Experimental Protocols for Evaluatng EGFR Degraders
The robust evaluation of EGFR degraders requires a suite of well-defined experimental protocols. Below are methodologies for key assays.
Western Blotting for EGFR Degradation
This is the most common method to quantify the reduction in EGFR protein levels following treatment with a degrader.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCC827, H1975) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the EGFR degrader for a specified duration (e.g., 16-24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody against EGFR overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., GAPDH or β-actin) to normalize the EGFR protein levels. Quantify the band intensities to determine the DC50 and Dmax values.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the EGFR degrader or a control compound (e.g., a non-degrading inhibitor).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay Reagent Addition: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the cell viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration).
In Vivo Xenograft Studies
Animal models are crucial for evaluating the in vivo efficacy and pharmacokinetic properties of EGFR degraders.[6]
Methodology:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HCC827) into immunocompromised mice.
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the EGFR degrader via an appropriate route (e.g., intraperitoneal or oral) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Pharmacokinetic Analysis: At various time points after dosing, collect blood samples to determine the plasma concentration of the degrader using LC-MS/MS.[13]
-
Pharmacodynamic Analysis: At the end of the study, excise the tumors and analyze the EGFR protein levels by Western blotting or immunohistochemistry to confirm target degradation in vivo.
Conclusion: A Strategic Choice
The selection between VHL and CRBN for the development of EGFR degraders is not a one-size-fits-all decision. It is a strategic choice that should be guided by empirical data, considering the specific EGFR mutation, the desired selectivity, and the pharmacokinetic profile required for the intended clinical application.[3] While CRBN-based degraders may offer advantages in terms of their physicochemical properties, VHL-based degraders have also demonstrated remarkable potency. Ultimately, the synergistic interplay between the EGFR binder, the E3 ligase ligand, and the connecting linker will determine the optimal EGFR PROTAC.[3] Both VHL and CRBN remain highly valuable E3 ligases in the ongoing quest to develop novel and effective cancer therapies that leverage targeted protein degradation.
References
- 1. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Effective degradation of EGFRL858R+T790M mutant proteins by CRBN-based PROTACs through both proteosome and autophagy/lysosome degradation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of highly potent and selective CRBN-recruiting EGFRL858R/T790M degraders in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Safety Operating Guide
Proper Disposal of SJF-1528: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling SJF-1528, a potent EGFR PROTAC degrader, adherence to proper disposal procedures is critical for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe disposal of this compound and its contaminated packaging.
Key Disposal Principle: All waste disposal procedures for this compound must be conducted in strict accordance with all applicable local, state, and federal regulations. It is imperative to consult with a licensed professional waste disposal service to ensure full compliance.
Summary of Key Disposal Information
| Waste Type | Disposal Recommendation | Prohibited Disposal Methods |
| Unused this compound | Dispose of as hazardous waste through a licensed professional waste disposal service. | Do not dispose of down the drain or into sewage systems. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. |
| Contaminated Packaging | Dispose of as hazardous waste in the same manner as the product itself. | Do not reuse empty containers. Do not dispose of in standard laboratory or municipal trash. |
| Contaminated Labware (e.g., pipette tips, vials) | Segregate as hazardous waste and dispose of according to institutional protocols for chemically contaminated sharps and labware. | Do not dispose of in regular biohazard or sharps containers unless they are designated for chemical waste. |
Step-by-Step Disposal Protocol
-
Consult Institutional Guidelines: Before initiating any disposal procedure, review your institution's specific Environmental Health and Safety (EHS) protocols for chemical waste.
-
Segregate Waste: At the point of generation, carefully segregate all this compound waste, including unused product, contaminated materials, and empty containers, from other laboratory waste streams.
-
Package Waste Appropriately:
-
Place solid this compound waste and contaminated materials into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical properties of this compound.
-
-
Label Waste Container: Clearly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: this compound
-
Any associated hazard symbols as indicated in the Safety Data Sheet (SDS).
-
The accumulation start date.
-
-
Store Waste Safely: Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and away from incompatible materials. Follow the storage temperature recommendations provided for the compound (-20°C is often cited for stability).
-
Arrange for Professional Disposal: Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the collection and proper disposal of the this compound waste.
Experimental Workflow for Disposal
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Signaling Pathway Context: EGFR Degradation
This compound is a PROTAC (Proteolysis Targeting Chimera) that induces the degradation of the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates this mechanism of action, providing context for the compound's biological activity.
Caption: Mechanism of action of this compound as an EGFR PROTAC degrader.
By adhering to these procedures and understanding the nature of the compound, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
Standard Operating Procedure: Handling and Disposal of Novel Compound SJF-1528
Disclaimer: As of the current date, specific handling, safety, and disposal information for a compound designated "SJF-1528" is not publicly available. The following guidelines are based on established best practices for handling new or potent chemical compounds in a research and development setting. A thorough risk assessment must be conducted, and a compound-specific Safety Data Sheet (SDS), when available, will supersede this general guidance.
This document provides a procedural framework for the safe handling and disposal of the novel compound this compound, designed for researchers, scientists, and drug development professionals.
Pre-Handling Risk Assessment
Before any experimental work begins, a comprehensive risk assessment is mandatory. This initial step is crucial for identifying potential hazards and ensuring appropriate control measures are in place.
Logical Workflow for Risk Assessment:
Caption: Risk assessment workflow for a novel compound.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to minimize exposure risk. The selection is based on the presumed potency and unknown toxicological profile of this compound.
| Protection Type | Minimum Requirement | Specification / Rationale |
| Hand Protection | Double-gloving with nitrile gloves | Inner glove tucked under the lab coat cuff, outer glove covering the cuff. Change outer glove immediately upon contamination or every 30-60 minutes. |
| Eye/Face Protection | ANSI Z87.1-rated safety glasses with side shields | Must be worn at all times in the laboratory. A face shield should be worn over safety glasses when there is a splash hazard. |
| Body Protection | Disposable, fluid-resistant lab coat with knit cuffs | Provides a barrier against incidental contact. Must be changed immediately if contaminated. Do not wear outside of the designated laboratory area. |
| Respiratory Protection | N95 respirator or higher | Required when handling the powdered form of this compound outside of a certified chemical fume hood or ventilated balance enclosure to prevent inhalation of fine particles. |
Operational Plan: Step-by-Step Handling
All handling of this compound, especially the initial preparation of stock solutions from solid material, must be performed in a certified chemical fume hood or other appropriate ventilated enclosure.
Experimental Workflow for Handling this compound:
Caption: General workflow for preparing and using this compound.
Detailed Protocol:
-
Preparation: Assemble all necessary equipment (spatulas, weigh boats, solvent, vials) inside the chemical fume hood before retrieving this compound from storage.
-
Weighing: Use a tared weigh boat within a ventilated balance enclosure to accurately weigh the required amount of solid this compound.
-
Solubilization: Carefully add the powdered compound to the appropriate solvent vehicle (e.g., DMSO) in a labeled container. Ensure the container is capped before removing it from the weighing enclosure for vortexing.
-
Storage and Transport: Store stock solutions in clearly labeled, sealed containers at the recommended temperature. When moving solutions, use a secondary container (e.g., a beaker or tube rack) to prevent spills.
-
Spill Management: In case of a spill, immediately alert personnel in the area. For a small spill, cover with an appropriate absorbent material, decontaminate the area with a suitable agent, and dispose of all materials as hazardous waste. For large spills, evacuate the area and contact the institutional safety office.
Disposal Plan
Proper waste segregation is critical to ensure safety and environmental compliance. Never dispose of this compound or its related waste in standard trash or down the drain.
| Waste Type | Disposal Container | Procedure |
| Solid this compound | Labeled Hazardous Chemical Waste (Solid) | Collect in a dedicated, sealed container. Label must include "this compound" and other hazardous components. |
| Contaminated Labware (Gloves, tips, tubes) | Labeled Hazardous Chemical Waste (Solid) | All disposable items that have come into direct contact with this compound must be collected in a lined, designated hazardous waste bin. |
| Liquid Waste (Stock solutions, media) | Labeled Hazardous Chemical Waste (Liquid) | Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-resistant container. Do not mix with other waste streams unless compatibility has been confirmed. |
Waste Disposal Pathway:
Caption: Segregation and disposal pathway for this compound waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
